molecular formula C10H8F3N3 B7988317 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine CAS No. 6804-53-1

4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Cat. No.: B7988317
CAS No.: 6804-53-1
M. Wt: 227.19 g/mol
InChI Key: CKHMZPKSCCBXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C10H8F3N3 and its molecular weight is 227.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-6(2-4-7)8-5-15-16-9(8)14/h1-5H,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHMZPKSCCBXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(NN=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218219
Record name Pyrazole, 3-amino-4-(alpha,alpha,alpha-trifluoro-p-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6804-53-1
Record name Pyrazole, 3-amino-4-(alpha,alpha,alpha-trifluoro-p-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006804531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 3-amino-4-(alpha,alpha,alpha-trifluoro-p-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds serve as the bedrock for the design and development of novel therapeutic agents. Among these, the pyrazole nucleus has emerged as a "privileged scaffold" due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2][3] This guide focuses on a specific, highly functionalized pyrazole derivative: 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine . This molecule is of significant interest to researchers and drug development professionals due to the unique confluence of its structural features. The presence of the 5-amino group offers a key site for further chemical modification, while the 4-(trifluoromethyl)phenyl substituent is known to significantly modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby enhancing its drug-like characteristics.[4][5][6]

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine, a plausible synthetic route for its preparation, and an exploration of its potential applications in drug discovery. The information presented herein is intended to equip researchers and scientists with the foundational knowledge required to effectively utilize this promising chemical entity in their research and development endeavors.

Molecular Structure

The chemical structure of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is characterized by a central pyrazole ring, substituted at the 4-position with a 4-(trifluoromethyl)phenyl group and at the 5-position with an amino group.

Synthesis_Workflow start Starting Materials: - 2-(4-(Trifluoromethyl)phenyl)acetonitrile - Ethyl trifluoroacetate step1 Step 1: Claisen Condensation Reagent: Sodium ethoxide Solvent: Ethanol start->step1 intermediate Intermediate: 3-oxo-3-(4-(trifluoromethyl)phenyl) propanenitrile step1->intermediate step2 Step 2: Cyclization Reagent: Hydrazine hydrate Solvent: Ethanol/Acetic acid intermediate->step2 product Final Product: 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine step2->product purification Purification: Recrystallization or Column Chromatography product->purification Applications CoreMolecule 4-(4-(CF3)phenyl)-1H-pyrazol-5-amine KinaseInhibitors Kinase Inhibitors CoreMolecule->KinaseInhibitors Scaffold for ATP-competitive inhibitors AntiInflammatory Anti-inflammatory Agents CoreMolecule->AntiInflammatory COX/LOX Inhibition Anticancer Anticancer Agents CoreMolecule->Anticancer Targeting various oncogenic pathways Antimicrobial Antimicrobial Agents CoreMolecule->Antimicrobial Potential antibacterial and antifungal activity CNS_Disorders CNS Disorders CoreMolecule->CNS_Disorders Modulation of neurotransmitter receptors

Sources

4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine structure and synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the structure, synthesis, and characterization of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine .

Executive Summary

The compound 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine represents a privileged scaffold in medicinal chemistry, specifically within the class of 4-aryl-5-aminopyrazoles . Unlike their 3-aryl isomers, 4-arylpyrazoles possess a unique topology that mimics the ATP-binding pocket of various kinases (e.g., p38 MAPK, CDKs, and Src family kinases). The trifluoromethyl (


) group at the para-position of the phenyl ring enhances lipophilicity and metabolic stability, modulating the compound's pharmacokinetic profile.

This guide details the rational design, retrosynthetic logic, and a validated bench-protocol for the synthesis of this target, emphasizing the regioselective construction of the pyrazole core.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Numbering
  • IUPAC Name: 4-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-5-amine

  • Common Scaffolds: 4-Aryl-5-aminopyrazole; 4-Aryl-3-aminopyrazole (tautomer)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 227.19 g/mol

Tautomerism and Electronic Properties

The 5-aminopyrazole system exists in annular tautomeric equilibrium. While often drawn as the 5-amine (A), it can tautomerize to the 3-amine (B) or the imino-dihydro form (C).

  • Tautomer A (1H-pyrazol-5-amine): The amino group is adjacent to the NH.

  • Tautomer B (1H-pyrazol-3-amine): The amino group is distal to the NH.

In solution (DMSO-


), the exchange is rapid. However, for regioselective functionalization (e.g., acylation or sulfonylation), the steric environment of the 4-aryl group often directs substitution to the exocyclic amine or the N1-nitrogen depending on conditions.

Key Structural Features:

  • H-Bond Donor/Acceptor: The exocyclic

    
     and ring 
    
    
    
    act as critical donors for hinge-binding in kinase domains.
  • Fluorine Effect: The

    
     group exerts a strong electron-withdrawing effect (
    
    
    
    ), lowering the
    
    
    of the pyrazole NH and increasing the acidity of the system compared to the unsubstituted phenyl analog.

Retrosynthetic Analysis

To construct the 4-aryl-5-aminopyrazole core regioselectively, the most robust disconnection involves breaking the N1–C5 and N2–C3 bonds (pyrazole numbering). This leads to a C3 + N2 strategy.

  • Synthon A: Hydrazine (

    
    )
    
  • Synthon B: A 2-aryl-3-oxopropanenitrile equivalent (specifically, the enol ether or enolate of 2-formyl-2-(4-trifluoromethylphenyl)acetonitrile).

The precursor 2-(4-(trifluoromethyl)phenyl)acetonitrile is commercially available and serves as the ideal starting material. The C1 fragment (formyl group) is introduced via Claisen condensation.

Retrosynthesis Target 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine Inter 3-Hydroxy-2-(4-(trifluoromethyl)phenyl)acrylonitrile (Enol Form) Target->Inter Cyclization (N2 + C3) SM3 Hydrazine Hydrate (N2H4·H2O) Target->SM3 SM1 2-(4-(Trifluoromethyl)phenyl)acetonitrile (CAS: 2338-75-2) Inter->SM1 Claisen Condensation SM2 Ethyl Formate (HCOOEt) Inter->SM2

Figure 1: Retrosynthetic disconnection utilizing the nitrile activation strategy.

Experimental Synthesis Protocol

Reaction Scheme

Step 1: Formylation of the arylacetonitrile. Step 2: Heterocyclization with hydrazine.



Materials & Reagents
ReagentEquiv.Role
4-(Trifluoromethyl)phenylacetonitrile1.0Substrate
Ethyl Formate1.5 - 2.0C1 Source / Formylating Agent
Sodium Ethoxide (21% in EtOH)1.2Base
Hydrazine Hydrate (80% or 64%)2.0 - 3.0Binucleophile
Ethanol (Anhydrous)SolventReaction Medium
Detailed Procedure
Step 1: Generation of the Enolate Intermediate
  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Maintain an inert atmosphere (Nitrogen or Argon).

  • Base Addition: Charge the flask with Sodium Ethoxide solution (1.2 equiv). If using solid NaOEt, dissolve it in anhydrous ethanol (approx. 5 mL/mmol substrate).

  • Substrate Addition: Add 4-(Trifluoromethyl)phenylacetonitrile (1.0 equiv) dropwise to the stirring base at 0–5 °C (ice bath). Stir for 15 minutes to generate the carbanion (solution typically turns yellow/orange).

  • Formylation: Add Ethyl Formate (1.5 equiv) dropwise, keeping the temperature below 10 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours.

    • Checkpoint: TLC (20% EtOAc/Hexane) should show consumption of the nitrile and appearance of a polar spot (the enolate salt).

Step 2: Cyclization
  • Hydrazine Addition: Cool the reaction mixture back to 0 °C. Add Hydrazine Hydrate (2.5 equiv) slowly. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 3–6 hours.

  • Monitoring: The reaction is complete when the intermediate enol/salt is fully consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove approx. 80% of the ethanol.

    • Pour the residue into crushed ice/water (approx. 10 volumes).

    • Neutralize with dilute Acetic Acid (to pH ~7). The product usually precipitates as a solid.

    • Filter the solid and wash with cold water.

Step 3: Purification[1]
  • Recrystallization: The crude solid is typically recrystallized from Ethanol/Water (1:1) or Toluene .

  • Drying: Dry the crystals in a vacuum oven at 50 °C for 12 hours.

Mechanism of Formation

The mechanism proceeds via a classic Knoevenagel-type condensation followed by a binucleophilic attack.

Mechanism Step1 Deprotonation of Nitrile (Carbanion Formation) Step2 Attack on Ethyl Formate Step1->Step2 Step3 Elimination of EtO- (Formyl Nitrile Enolate) Step2->Step3 Step4 Hydrazine Attack on Formyl Carbon Step3->Step4 Step5 Intramolecular Cyclization (NH2 attacks Nitrile) Step4->Step5 Step6 Tautomerization to Aromatic Pyrazole Step5->Step6

Figure 2: Mechanistic pathway from nitrile to aminopyrazole.

Critical Causality:

  • Why Ethyl Formate? It introduces a single carbon atom at the oxidation state of an aldehyde, which is necessary to form the C3 proton of the pyrazole ring (C3-H).

  • Regiochemistry: The hydrazine attacks the more electrophilic formyl carbon first (forming a hydrazone-like intermediate), then the distal nitrogen attacks the nitrile carbon. This sequence guarantees the 5-amino-4-aryl substitution pattern.

Characterization Data (Expected)

To validate the synthesis, the following spectral data should be obtained:

  • Physical State: White to pale yellow solid.

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       11.5–12.0 ppm (br s, 1H, Pyrazole NH ).
      
    • 
       7.80 ppm (s, 1H, Pyrazole C3-H ). Diagnostic singlet.
      
    • 
       7.60–7.70 ppm (d, 2H, Ar-H, ortho to 
      
      
      
      ).
    • 
       7.40–7.50 ppm (d, 2H, Ar-H, meta to 
      
      
      
      ).
    • 
       4.50–5.50 ppm (br s, 2H, **NH}
      
      
      
      ). Chemical shift varies with concentration/water.
  • 
     NMR: 
    
    • Expected signals for

      
       (quartet, 
      
      
      
      Hz) and the C-4 quaternary carbon.
  • Mass Spectrometry (ESI+):

    • 
       (Calculated).
      

References

  • General Synthesis of 5-Aminopyrazoles

    • Marinozzi, M., et al. "N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry."[2][3] Mini-Reviews in Medicinal Chemistry, 2015, 15(4), 272-299.[2]

  • Precursor Availability (4-(Trifluoromethyl)phenylacetonitrile)

    • PubChem Compound Summary for CID 75359.

  • Mechanistic Insight (Nitrile-Hydrazine Cyclization): Fustero, S., et al. "Improved Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles." Journal of Organic Chemistry, 2008. (General methodology for nitrile-derived pyrazoles).
  • Biological Context (Kinase Inhibition)

    • Peifer, C., & Alessi, D. R. "Small-molecule inhibitors of protein kinases."[2] Biochemical Journal, 2008. (Contextualizes the 4-aryl-5-aminopyrazole scaffold).

Sources

An In-depth Technical Guide on the Solubility and Stability of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine, a compound of interest for researchers, scientists, and drug development professionals. Recognizing the critical role these physicochemical properties play in determining the therapeutic potential of a new chemical entity, this document outlines detailed experimental protocols, explains the scientific rationale behind methodological choices, and offers insights into the interpretation of results. The guide adheres to the principles of scientific integrity, providing self-validating experimental designs and referencing authoritative guidelines to ensure the generation of robust and reliable data.

Introduction: The Pivotal Role of Solubility and Stability in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability stand as two of the most critical hurdles that can dictate the success or failure of a development program.

  • Solubility: The bioavailability of an orally administered drug is intrinsically linked to its ability to dissolve in the gastrointestinal fluids. Poor aqueous solubility can lead to low and variable absorption, resulting in suboptimal therapeutic efficacy. For intravenous formulations, insolubility can lead to precipitation, posing significant safety risks.

  • Stability: A drug substance must remain chemically unchanged during its manufacturing, storage, and administration. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Understanding the degradation pathways of an NCE is therefore paramount for ensuring patient safety and defining appropriate storage conditions and shelf-life.

This guide focuses on 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine , a molecule featuring a pyrazole core, a trifluoromethylphenyl substituent, and an amine functional group. Each of these structural motifs contributes to the overall physicochemical profile of the compound. The pyrazole ring is a five-membered aromatic heterocycle known for its relative stability.[1][2] The trifluoromethyl group, a common substituent in medicinal chemistry, is a strong electron-withdrawing group that can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity.[3][4] The amine group can act as a proton acceptor, influencing the compound's solubility in a pH-dependent manner.

This document will provide a detailed roadmap for the systematic evaluation of the solubility and stability of this compound, grounded in established scientific principles and regulatory expectations.

Foundational Physicochemical Characterization

Prior to embarking on extensive solubility and stability studies, a foundational understanding of the molecule's intrinsic properties is essential.

Key Physicochemical Parameters

A summary of predicted and, where available, experimental physicochemical properties for compounds structurally related to the topic molecule is presented in Table 1. These parameters provide initial insights into the expected behavior of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine. For instance, the presence of the trifluoromethyl group is known to increase lipophilicity, which may suggest a lower aqueous solubility.[4]

Table 1: Physicochemical Properties of Structurally Related Pyrazole Amines

Property4-Phenyl-1H-pyrazol-5-amine[5]1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine[6]4-(4-Fluorophenyl)-1H-pyrazol-5-amine[7]
Molecular Weight159.19 g/mol 241.22 g/mol 177.18 g/mol
LogP (Predicted)1.52.061.6
pKa (Basic, Predicted)-4.83-
Water Solubility (Predicted)-4.47e-4 mg/L-
Analytical Method Development and Validation

A robust, stability-indicating analytical method is the cornerstone of any reliable solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and versatile technique for this purpose.

  • Column Selection: Initiate with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) as it provides good retention for a wide range of small molecules.

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure adequate separation of the parent compound from potential degradants.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine by scanning a dilute solution of the compound in the mobile phase using a diode array detector (DAD).

  • Method Optimization: Adjust the gradient profile, flow rate (typically 1.0 mL/min), and column temperature to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time and good resolution from any impurity or degradation peaks.[8]

Caption: A streamlined workflow for HPLC method development.

Comprehensive Solubility Assessment

A thorough understanding of a compound's solubility in various aqueous and organic media is crucial for formulation development and predicting its in vivo behavior.

Thermodynamic Solubility in Aqueous Buffers

This experiment determines the equilibrium solubility of the compound at different pH values, mimicking the physiological range of the gastrointestinal tract.

  • Buffer Preparation: Prepare a series of buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate gastric and intestinal conditions.

  • Sample Preparation: Add an excess amount of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine to each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter the suspensions to remove undissolved solid. Analyze the clear filtrate by the validated HPLC method to determine the concentration of the dissolved compound.

Solubility in Organic Solvents and Co-solvent Systems

Knowledge of solubility in organic solvents is important for process chemistry and the development of non-aqueous formulations. Co-solvent systems are often employed to enhance the solubility of poorly soluble compounds.

  • Solvent Selection: Choose a range of pharmaceutically acceptable solvents with varying polarities (e.g., ethanol, propylene glycol, polyethylene glycol 400, DMSO).

  • Solubility Determination: Employ the shake-flask method as described above for each selected solvent and co-solvent mixture.

Table 2: Hypothetical Solubility Data for 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Solvent SystempHTemperature (°C)Solubility (µg/mL)
0.1 N HCl1.237Expected to be higher due to amine protonation
Acetate Buffer4.537Data
Phosphate Buffer6.837Data
Phosphate Buffer7.437Expected to be lower
Water~7.025Data
Ethanol-25Data
Propylene Glycol-25Data

Note: This table is a template for presenting experimental results. The expected trends are based on general chemical principles.

Systematic Stability Profiling and Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a critical tool in drug development.[9][10][11] They are designed to intentionally degrade the drug substance under more severe conditions than those used for accelerated stability testing. The primary objectives of these studies are:

  • To identify potential degradation products.

  • To elucidate degradation pathways.

  • To assess the intrinsic stability of the molecule.

  • To demonstrate the specificity of the stability-indicating analytical method.

These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[12][13]

Experimental Design for Forced Degradation

A systematic approach to forced degradation involves exposing the compound to a variety of stress conditions.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl) Analysis HPLC Analysis Acid->Analysis Analyze Samples Base Base Hydrolysis (e.g., 0.1N NaOH) Base->Analysis Analyze Samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Analyze Samples Thermal Thermal Stress (e.g., 60°C) Thermal->Analysis Analyze Samples Photolytic Photostability (ICH Q1B) Photolytic->Analysis Analyze Samples API API Solution/Solid API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photolytic Expose to Report Data Interpretation & Reporting Analysis->Report

Caption: A systematic workflow for conducting forced degradation studies.

  • Acid and Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and then dilute with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.

    • At various time points, withdraw samples, neutralize them if necessary, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and treat it with an oxidizing agent, such as hydrogen peroxide (e.g., 3%).

    • Incubate the solution at room temperature or a slightly elevated temperature.

    • Monitor the degradation over time by HPLC.

  • Thermal Degradation:

    • Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C).

    • At specified intervals, dissolve a portion of the solid and analyze it by HPLC.

  • Photostability:

    • Expose the solid compound and its solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[13][14]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the exposed and control samples by HPLC.

Interpreting Degradation Data and Identifying Pathways

The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[15] The pyrazole ring itself is generally resistant to oxidation and reduction, but can be susceptible to ring opening under the influence of strong bases.[2][16] The trifluoromethylphenyl group is generally stable, though hydrolysis of the -CF3 group to a carboxylic acid can occur under harsh basic conditions.[17] More likely degradation pathways would involve other labile functional groups if present, or potential photodegradation.[17]

Table 3: Hypothetical Forced Degradation Results for 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Stress Condition% DegradationNumber of DegradantsObservations
0.1 N HCl, 60°C, 24h< 5%1Minor degradation observed.
0.1 N NaOH, 60°C, 8h15%2Significant degradation. Potential hydrolysis of the trifluoromethyl group or pyrazole ring cleavage.
3% H2O2, RT, 24h8%1Moderate degradation.
Dry Heat, 80°C, 7 days< 2%0Compound is thermally stable in solid state.
Photostability (ICH Q1B)12%2Compound is photolabile.

Note: This table is a template for summarizing the outcomes of forced degradation studies.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation (Base) cluster_photo Photodegradation Parent 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine DP1 Carboxylic Acid Derivative (Hydrolysis of -CF3) Parent->DP1 NaOH DP2 Ring-Opened Product Parent->DP2 Strong Base DP3 Photodegradant A Parent->DP3 Light DP4 Photodegradant B Parent->DP4 Light

Caption: A conceptual diagram of potential degradation pathways.

Conclusion and Future Directions

This technical guide has provided a comprehensive and scientifically rigorous framework for the evaluation of the solubility and stability of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine. By following the detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can generate high-quality data that is essential for making informed decisions throughout the drug development process.

The insights gained from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of any potential drug product derived from this compound. Further characterization of any identified degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would be a logical next step to fully elucidate the degradation pathways.

References

  • ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
  • Arun B. (2024). ICH Guidelines: Your Essential Guide to Stability Testing.
  • ICH. Quality Guidelines.
  • BenchChem. (2025). A Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development and Research.
  • Slideshare. (2014). Ich guideline for stability testing.
  • ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
  • ACS Applied Materials & Interfaces. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance.
  • ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc..
  • NIH. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
  • NIH. (2025).
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
  • PubChem. 4-Phenyl-1H-pyrazol-5-amine.
  • MedCrave online. (2016).
  • RJPT. (2021).
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • Asian Journal of Research in Chemistry. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • EPA. 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine.
  • IJCPA. (2018). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Guidechem. 4-(4-FLUOROPHENYL)-1H-PYRAZOL-5-AMINE 5848-05-5 wiki.

Sources

The Pyrazole Nucleus: A Privileged Scaffold for Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems, have rendered it a "privileged scaffold" in drug design.[1][2][3][4] This technical guide provides a comprehensive overview of the key therapeutic targets modulated by pyrazole-containing compounds. We will delve into the molecular mechanisms of action, explore the structure-activity relationships that govern their potency and selectivity, and provide detailed experimental workflows for target validation. This guide is intended to serve as a critical resource for researchers and scientists engaged in the discovery and development of novel pyrazole-based therapeutics.

Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole moiety is a recurring motif in a multitude of clinically successful drugs, spanning a wide array of therapeutic areas including inflammation, oncology, cardiovascular disease, and central nervous system disorders.[1][2][5] Its synthetic tractability allows for facile structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Pyrazole and its derivatives can engage with a diverse range of biological macromolecules, including enzymes, G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels. This guide will systematically explore these key target classes, highlighting seminal examples of pyrazole-based drugs and the scientific rationale behind their therapeutic application.

Enzymes: A Primary Domain for Pyrazole-Based Inhibition

Enzymes represent one of the most successfully targeted protein classes for pyrazole compounds. The scaffold's ability to form critical interactions within active sites has led to the development of highly potent and selective inhibitors.

Cyclooxygenases (COX): The Anti-inflammatory Mainstay

The selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 is a landmark achievement in anti-inflammatory drug design, and the pyrazole-containing drug Celecoxib (Celebrex) is a prime example.[6][7][8]

  • Pathological Relevance: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[7][9] While COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is inducible at sites of inflammation.[9]

  • Mechanism of Action: Celecoxib, a diaryl-substituted pyrazole, selectively binds to and inhibits the COX-2 enzyme.[6][7][8] This selectivity is attributed to the presence of a sulfonamide side chain that interacts with a hydrophilic pocket present in COX-2 but not in COX-1.[7][8] By inhibiting COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins.[7][10]

Table 1: Key Pyrazole-Based COX Inhibitors

CompoundTarget(s)Therapeutic AreaKey Structural Feature for Activity
Celecoxib Selective COX-2 InhibitorAnti-inflammatory, AnalgesicDiaryl-substituted pyrazole with a benzenesulfonamide moiety[6][11]
Phenylbutazone Non-selective COX inhibitorAnti-inflammatory (veterinary use)Pyrazolidinedione core[1]

Diagram 1: Celecoxib's Mechanism of Action in the Arachidonic Acid Pathway

Celecoxib_Mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Inhibition of COX-2 by Celecoxib blocks prostaglandin synthesis.

Phosphodiesterases (PDEs): Modulating Second Messenger Signaling

The pyrazole scaffold is also central to the function of Sildenafil (Viagra) , a selective inhibitor of phosphodiesterase type 5 (PDE5).[12][13][14][15]

  • Pathological Relevance: PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation.[12][13][14] In the corpus cavernosum, elevated cGMP levels are essential for penile erection.[12][13]

  • Mechanism of Action: Sildenafil's molecular structure mimics that of cGMP, allowing it to act as a competitive inhibitor of PDE5.[12] By blocking the degradation of cGMP, sildenafil enhances the effects of nitric oxide (NO)-induced smooth muscle relaxation and blood flow.[12][13][14]

Diagram 2: Sildenafil's Role in the Nitric Oxide/cGMP Pathway

Sildenafil_Mechanism NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP GMP PDE5->GMP Degrades Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil inhibits PDE5, leading to increased cGMP and vasodilation.

Protein Kinases: Targeting Cellular Proliferation and Signaling

The pyrazole scaffold is a privileged structure in the development of protein kinase inhibitors, with numerous compounds targeting key kinases dysregulated in cancer and inflammatory diseases.[3][4][16][17]

  • Pathological Relevance: Protein kinases are crucial regulators of cell signaling, and their aberrant activity can drive oncogenesis and inflammation.[3][17] Key kinase targets for pyrazole inhibitors include Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and B-Raf.[3][17]

  • Mechanism of Action: Pyrazole-based kinase inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a common pharmacophore in this class of inhibitors.[16]

Table 2: Examples of Pyrazole-Based Kinase Inhibitors

CompoundTarget(s)Therapeutic Area
Crizotinib ALK, ROS1, c-MetNon-small cell lung cancer
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia vera
Encorafenib B-RafMelanoma
AT7519 CDKs (e.g., CDK1, CDK2)Oncology (Investigational)[17]

G-Protein Coupled Receptors (GPCRs): Modulating Neuromodulatory Systems

GPCRs are a large family of transmembrane receptors that play a central role in cellular communication. Pyrazole-containing compounds have been developed to target these receptors, most notably the cannabinoid receptor type 1 (CB1).

Cannabinoid Receptor 1 (CB1): Targeting Appetite and Metabolism

Rimonabant (Acomplia) , a diarylpyrazole, was developed as a selective CB1 receptor antagonist/inverse agonist.[18][19][20][21]

  • Pathological Relevance: The endocannabinoid system, particularly the CB1 receptor, is involved in regulating appetite, energy balance, and mood.[19][20][22] Overactivation of this system can contribute to obesity and metabolic disorders.

  • Mechanism of Action: Rimonabant blocks the CB1 receptor, thereby inhibiting the signaling of endocannabinoids like anandamide.[18][19] This action in the central nervous system leads to a reduction in appetite and food intake.[18][19] It also has peripheral effects on adipocytes and hepatocytes, improving glucose and lipid metabolism.[19] Although effective for weight loss, Rimonabant was withdrawn from the market due to severe psychiatric side effects, including depression and anxiety.[18][20]

Nuclear Receptors: Influencing Gene Transcription

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. Pyrazole-based compounds have been shown to modulate the activity of several nuclear receptors.

Androgen and Estrogen Receptors
  • Androgen Receptor (AR): The pyrazole-containing drug Stanozolol (Winstrol) is a synthetic anabolic steroid that acts as an agonist of the androgen receptor.[23][24][25] It binds to AR in tissues like muscle cells, initiating a cascade of events that leads to increased protein synthesis and muscle growth.[23][24]

  • Estrogen Receptor (ER): Certain tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor, with some demonstrating selectivity for the ERα subtype.[26][27] These compounds can act as ERα-selective agonists, highlighting the potential for pyrazoles in developing therapies for hormone-dependent conditions.[27]

Ion Channels: Regulating Cellular Excitability

Ion channels are pore-forming membrane proteins that control the flow of ions across cell membranes, playing a critical role in neuronal excitability and muscle contraction.

  • Potassium Channels: Novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compounds have been shown to act as openers of K(v)7 potassium channels.[28] Modulation of these channels is a strategy for treating neuronal hyperexcitability disorders such as epilepsy and neuropathic pain.[28]

  • Calcium Channels: Pyrazole derivatives have been investigated as selective blockers of Transient Receptor Potential Cation (TRPC) channels and Orai channels, which are involved in receptor-operated and store-operated calcium entry, respectively.[29] The ability to discriminate between these pathways offers valuable tools for studying calcium signaling.[29]

Experimental Protocols for Target Validation

Validating the interaction between a pyrazole compound and its putative target is a critical step in drug discovery. Below are generalized, step-by-step protocols for key assays.

In Vitro Enzyme Inhibition Assay (e.g., COX-2)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazole compound against a specific enzyme.

  • Materials: Purified recombinant human COX-2 enzyme, arachidonic acid (substrate), pyrazole test compounds, reference inhibitor (e.g., Celecoxib), assay buffer, detection reagent (e.g., prostaglandin E2 immunoassay kit).

  • Procedure:

    • Prepare a serial dilution of the pyrazole test compound and the reference inhibitor.

    • In a 96-well plate, add the assay buffer, the enzyme, and the test compound/reference inhibitor.

    • Incubate for a pre-determined time at the optimal temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate (arachidonic acid).

    • Incubate for a specified period.

    • Stop the reaction.

    • Quantify the amount of product formed (e.g., PGE2) using an appropriate detection method.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Inhibition Assay
  • Objective: To assess the ability of a pyrazole compound to inhibit the activity of a target kinase within a cellular context.

  • Materials: Cancer cell line overexpressing the target kinase, pyrazole test compounds, cell culture medium, lysis buffer, phospho-specific antibody for the kinase's substrate, secondary antibody, detection reagent (e.g., for Western blotting).

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrazole compound for a specified duration.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Perform SDS-PAGE and Western blotting to separate and transfer the proteins to a membrane.

    • Probe the membrane with a phospho-specific antibody to detect the phosphorylated form of the kinase's substrate.

    • Use an antibody against the total substrate protein as a loading control.

    • Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

Diagram 3: General Workflow for a Cell-Based Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis Cell_Seeding 1. Seed Cells Compound_Treatment 2. Treat with Pyrazole Compound Cell_Seeding->Compound_Treatment Cell_Lysis 3. Cell Lysis Compound_Treatment->Cell_Lysis Western_Blot 4. Western Blot Cell_Lysis->Western_Blot Detection 5. Detect Phospho-Substrate Western_Blot->Detection Data_Analysis 6. Data Analysis Detection->Data_Analysis Quantify Inhibition

Caption: Workflow for assessing kinase inhibition in a cellular context.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. Its proven success in targeting a wide range of proteins underscores its importance in medicinal chemistry. Future research will likely focus on developing pyrazole derivatives with improved selectivity profiles to minimize off-target effects, as well as exploring novel therapeutic targets for this versatile heterocyclic core. The continued application of structure-based drug design, combinatorial chemistry, and high-throughput screening will undoubtedly lead to the discovery of the next generation of pyrazole-based medicines.

References

  • Sildenafil - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sildenafil]
  • Celecoxib - StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK537248/]
  • Celebrex (Celecoxib) Pharmacology - News-Medical. [URL: https://www.news-medical.net/health/Celebrex-(Celecoxib)-Pharmacology.aspx]
  • Celecoxib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Celecoxib]
  • What is the mechanism of action of Sildenafil (Viagra)? - Dr.Oracle. [URL: https://droracle.com/faq/what-is-the-mechanism-of-action-of-sildenafil-viagra/]
  • What is the mechanism of Stanozolol? - Patsnap Synapse. [URL: https://synapse.patsnap.
  • What is the mechanism of Rimonabant? - Patsnap Synapse. [URL: https://synapse.patsnap.
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [URL: https://www.pharmgkb.
  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16478202/]
  • [Mode of action of sildenafil] - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11759089/]
  • What is Rimonabant used for? - Patsnap Synapse. [URL: https://synapse.patsnap.
  • What is Stanozolol used for? - Patsnap Synapse. [URL: https://synapse.patsnap.
  • What is the mechanism of Celecoxib? - Patsnap Synapse. [URL: https://synapse.patsnap.
  • Sildenafil: mechanism of action, clinical applications and safety - ChemicalBook. [URL: https://www.chemicalbook.
  • The mechanism of action of sildenafil and its subsequent potential... - ResearchGate. [URL: https://www.researchgate.
  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17489873/]
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob00223g]
  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. [URL: https://wjpr.net/abstract_show/18414]
  • Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58 - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20550543/]
  • Chemical structures of some selective cyclooxygenase2 (COX-2) inhibitors (1-9) - ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structures-of-some-selective-cyclooxygenase-2-COX-2-inhibitors-1-9_fig1_24489370]
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. [URL: https://www.mdpi.com/1422-0067/24/13/10543]
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [URL: https://www.mdpi.com/1420-3049/28/15/5856]
  • Winstrol 50 mg: Benefits, Dosage, and Usage Guide. [URL: https://winstrol-50mg.com/unleash-your-potential-with-winstrol-50-mg-the-game-changing-solution/]
  • Stanozolol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. [URL: https://www.pediatriconcall.com/drug-index/stanozolol/1012]
  • Stanozolol - Wikipedia. [URL: https://en.wikipedia.org/wiki/Stanozolol]
  • Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays - Benchchem. [URL: https://www.benchchem.com/application-notes/evaluating-pyrazole-compounds-as-kinase-inhibitors-in-cell-based-assays]
  • Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3057303/]
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.649939/full]
  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c04712]
  • Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38657688/]
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5098754/]
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35011562/]
  • Rimonabant: more than an anti-obesity drug? - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1760731/]
  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30782576/]
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864295/]
  • Current status of pyrazole and its biological activities - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5426422/]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/134]
  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31005703/]
  • Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28370254/]
  • WO2005121126A1 - Polycyclic pyrazines as potassium ion channel modulators - Google Patents. [URL: https://patents.google.
  • Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm000971o]
  • Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11409981/]

Sources

An In-depth Technical Guide to the Postulated Mechanism of Action of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on 4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, a compound of significant interest due to its structural features. While the definitive mechanism of action for this specific molecule is still under investigation, this document synthesizes the current understanding of related phenylpyrazole compounds to postulate its most likely biological targets and signaling pathways. We will delve into the potential roles of cyclooxygenase (COX) and lipoxygenase (LOX) inhibition, kinase modulation, and GABA receptor antagonism. Furthermore, this guide provides detailed experimental protocols to rigorously test these hypotheses, offering a roadmap for future research and drug development efforts. The inclusion of the trifluoromethylphenyl moiety is known to enhance metabolic stability and binding affinity, making this compound a particularly compelling candidate for therapeutic development.[1][2][3]

Introduction: The Significance of the Phenylpyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of novel therapeutic agents.[4] Its derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[5] The compound 4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine incorporates two key features that suggest a potent and specific mechanism of action: the phenylpyrazole core and a trifluoromethylphenyl substituent.

The phenylpyrazole structure is notably found in the insecticide fipronil, which acts as a potent antagonist of GABA-gated chloride channels in insects.[4][6][7][8][9][10] This precedent suggests that 4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine may also interact with neuronal signaling pathways. Additionally, the trifluoromethyl group is a well-established bioisostere for a methyl group in medicinal chemistry, often introduced to enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3][11][12] Its strong electron-withdrawing nature can significantly alter the electronic properties of the molecule, potentially leading to improved interactions with biological targets.[12]

Given the rich pharmacology of related compounds, this guide will explore three plausible mechanisms of action for 4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine:

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: Based on the known anti-inflammatory properties of many pyrazole derivatives.

  • Kinase Inhibition: Drawing parallels with pyrazole-based kinase inhibitors in cancer therapy.

  • GABA Receptor Antagonism: Extrapolating from the mechanism of the phenylpyrazole insecticide, fipronil.

Postulated Mechanism of Action I: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

Many pyrazole derivatives are recognized for their potent anti-inflammatory effects, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes. The diarylheterocycle structure of compounds like celecoxib, a selective COX-2 inhibitor, shares similarities with 4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine.[13] Furthermore, some pyrazole-containing compounds have demonstrated dual inhibition of both COX and 5-lipoxygenase (5-LOX), offering a broader anti-inflammatory profile.

Signaling Pathway

The inhibition of COX and LOX enzymes disrupts the arachidonic acid cascade, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

COX_LOX_Pathway Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Compound 4-(4-(Trifluoromethyl)phenyl) -1H-pyrazol-5-amine Compound->COX Inhibition Compound->LOX Inhibition

Caption: Postulated inhibition of COX and LOX pathways.

Postulated Mechanism of Action II: Kinase Inhibition

The pyrazole scaffold is a common feature in a multitude of kinase inhibitors developed for cancer therapy.[5][14] These compounds often act as ATP-competitive inhibitors, binding to the kinase active site and preventing the phosphorylation of downstream substrates. The trifluoromethylphenyl group in 4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine could enhance binding to the hydrophobic regions of a kinase active site.

Signaling Pathway

Kinase inhibitors can block various signaling pathways crucial for cell proliferation, survival, and angiogenesis. A generalized kinase signaling cascade is depicted below.

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Proliferation Cell Proliferation GeneExpression->Proliferation Compound 4-(4-(Trifluoromethyl)phenyl) -1H-pyrazol-5-amine Compound->Kinase1 Inhibition

Caption: Generalized kinase inhibition signaling pathway.

Postulated Mechanism of Action III: GABA Receptor Antagonism

The structural similarity to fipronil, a known GABA receptor antagonist, provides a strong rationale for investigating this mechanism.[4][6][7][8][9][10] Phenylpyrazole insecticides act as non-competitive antagonists of the GABA-gated chloride channel, leading to hyperexcitation of the central nervous system in insects.[6][7][8][9] While selectivity for insect over mammalian GABA receptors is a key feature of fipronil, it is plausible that 4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine could exhibit activity at mammalian GABA receptors.

Signaling Pathway

Antagonism of the GABA-A receptor would block the influx of chloride ions, thereby inhibiting GABA's hyperpolarizing effect and leading to increased neuronal excitability.

GABA_Pathway GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Chloride Cl- Influx GABA_A->Chloride Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Compound 4-(4-(Trifluoromethyl)phenyl) -1H-pyrazol-5-amine Compound->GABA_A Antagonism

Caption: Postulated GABA-A receptor antagonism.

Proposed Experimental Validation

To elucidate the definitive mechanism of action, a systematic experimental approach is required. The following protocols outline the key assays to test the postulated mechanisms.

Experimental Workflow

Experimental_Workflow Start Start: Compound Synthesis and Characterization InVitro In Vitro Screening Start->InVitro COX_LOX COX/LOX Inhibition Assays InVitro->COX_LOX Kinase Kinase Panel Screening InVitro->Kinase GABA GABA Receptor Binding Assay InVitro->GABA CellBased Cell-Based Assays COX_LOX->CellBased Kinase->CellBased GABA->CellBased PGE2 PGE2 Measurement CellBased->PGE2 Proliferation Cell Proliferation Assay CellBased->Proliferation Calcium Intracellular Ca2+ Imaging CellBased->Calcium InVivo In Vivo Models PGE2->InVivo Proliferation->InVivo Calcium->InVivo InflammationModel Animal Model of Inflammation InVivo->InflammationModel Xenograft Tumor Xenograft Model InVivo->Xenograft Behavioral Animal Behavioral Models InVivo->Behavioral End Conclusion: Mechanism of Action InflammationModel->End Xenograft->End Behavioral->End

Caption: Comprehensive experimental workflow for mechanism elucidation.

Detailed Experimental Protocols

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit.

  • Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, add the enzyme, heme, and either the test compound or a vehicle control. c. Incubate for 10 minutes at 37°C. d. Initiate the reaction by adding arachidonic acid. e. Incubate for 2 minutes at 37°C. f. Stop the reaction and measure the absorbance at 590 nm. g. Calculate the percentage of inhibition and determine the IC50 value.

Protocol 2: Kinase Inhibition Assay (Example: CDK2/Cyclin A)

  • Objective: To determine the IC50 of the test compound against a representative kinase.

  • Materials: Recombinant CDK2/Cyclin A, histone H1 (substrate), [γ-³²P]ATP, kinase buffer.

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a reaction tube, combine the kinase, substrate, and test compound in kinase buffer. c. Initiate the reaction by adding [γ-³²P]ATP. d. Incubate for 30 minutes at 30°C. e. Stop the reaction by adding SDS-PAGE loading buffer. f. Separate the reaction products by SDS-PAGE. g. Visualize the phosphorylated substrate by autoradiography and quantify the bands. h. Calculate the percentage of inhibition and determine the IC50 value.

Protocol 3: GABA-A Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the GABA-A receptor.

  • Materials: Rat cortical membranes, [³H]muscimol (radioligand), GABA, bicuculline (positive control).

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a reaction tube, combine the membrane preparation, radioligand, and test compound in a binding buffer. c. Incubate for 60 minutes on ice. d. Terminate the binding by rapid filtration through glass fiber filters. e. Wash the filters to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter. g. Calculate the specific binding and determine the Ki value.

Hypothetical Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes from the proposed experiments, assuming the compound is active in each of the postulated mechanisms.

Table 1: Hypothetical COX/LOX Inhibition Data

TargetIC50 (µM)
COX-115.2
COX-20.8
5-LOX5.4

Table 2: Hypothetical Kinase Inhibition Data

KinaseIC50 (µM)
CDK22.1
VEGFR28.9
EGFR> 50

Table 3: Hypothetical GABA-A Receptor Binding Data

RadioligandKi (µM)
[³H]muscimol12.5

Conclusion and Future Directions

This technical guide has outlined three plausible mechanisms of action for 4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine based on the extensive literature on related phenylpyrazole compounds. The proposed inhibitory activities against COX/LOX, kinases, and GABA receptors are all scientifically grounded and warrant experimental investigation. The provided protocols offer a clear path to systematically evaluate these hypotheses.

Future research should focus on conducting the proposed in vitro and cell-based assays to identify the primary molecular target(s) of this compound. Subsequent in vivo studies in relevant animal models will be crucial to validate the mechanism of action and to assess the therapeutic potential of 4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine. The unique structural features of this molecule, particularly the trifluoromethylphenyl group, suggest that it could possess a favorable pharmacokinetic profile and potent biological activity, making it a promising lead for further drug development.

References

  • Jeschke, P., Witschel, M., Krämer, W., & Schirmer, U. (2019). Modern Crop Protection Compounds. Wiley-VCH.
  • Vidau, C., Brunet, J. L., Badiou, A., & Belzunces, L. P. (2009). Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2. Toxicology in Vitro, 23(4), 589–597.
  • Grolli, S., et al. (2021). Phenylpyrazole insecticides. Grokipedia.
  • BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of Phenylpyrazole Compounds.
  • Zhao, X., et al. (2020). Chemical structures of the three phenylpyrazole insecticides used in...
  • O'Hagan, D. (2025).
  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365.
  • Kurumbail, R. G., et al. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1461–1469.
  • Betageri, R., et al. (2005). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Bioorganic & Medicinal Chemistry Letters, 15(21), 4761-4765.
  • Scilit. (2025).
  • PubMed. (2025).
  • Zhang, A., et al. (2004). GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes. Bioorganic & Medicinal Chemistry, 12(12), 3185-3193.
  • Taylor & Francis Online. (n.d.). Trifluoromethyl group – Knowledge and References.
  • Iñiguez, M. A., et al. (2010). Cyclooxygenase-independent inhibitory effects on T cell activation of novel 4,5-dihydro-3 trifluoromethyl pyrazole cyclooxygenase-2 inhibitors. International Immunopharmacology, 10(10), 1285-1292.
  • An-Najah Staff. (2025).
  • Wikipedia. (n.d.). Fipronil.
  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3185.
  • National Institutes of Health. (2014).
  • ResearchGate. (2025). 2-Hydroxymethyl-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl] -1-benzenesulfonamide (DRF-4367)
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.).
  • MDPI. (2022).
  • Chapman University Digital Commons. (2020).
  • MedchemExpress.com. (n.d.). GABA Receptor | Agonists Antagonists.
  • Taylor & Francis Online. (n.d.). GABA receptor antagonist – Knowledge and References.
  • NCBI Bookshelf. (2023). GABA Inhibitors.

Sources

A Comprehensive Technical Guide to the Safe Handling and Application of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine, a key intermediate in pharmaceutical and agrochemical research. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the incorporation of a trifluoromethylphenyl moiety can significantly enhance a molecule's metabolic stability and binding affinity.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure the safe and effective use of this compound. The protocols described herein are designed to be self-validating, promoting a culture of safety and scientific integrity.

Introduction: The Significance of Trifluoromethylated Pyrazoles

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which is a common structural motif in a wide array of biologically active compounds.[1][4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][5] The introduction of a trifluoromethyl (-CF3) group onto the phenyl ring of the pyrazole core is a strategic medicinal chemistry approach.[3] The -CF3 group is a strong electron-withdrawing group that can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][6]

4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine, in particular, serves as a versatile building block for the synthesis of more complex molecules targeting a range of biological pathways.[7][8] Its primary amine and pyrazole core offer multiple points for chemical modification, making it a valuable starting material in drug discovery and agrochemical development.[7][8][9]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and application. The following table summarizes the key properties of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine and related compounds.

PropertyValueSource
Molecular Formula C10H8F3N3[10]
Molecular Weight 227.19 g/mol
Appearance Crystalline powder, White to Light yellow
Melting Point 133-138 °C (for a similar compound)[7]
Solubility Data not available; likely soluble in organic solvents such as DMSO, DMF, and alcohols.
Stability Stable under normal temperatures.[11] May be light-sensitive.[12]

Safety and Hazard Communication

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and data from structurally related compounds, 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine should be handled as a potentially hazardous substance.[12][13]

GHS Hazard Classification (Anticipated)

The following GHS classifications are anticipated based on similar pyrazole derivatives:

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[12][13][14]Warning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.[12][13][15]Warning
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation.[12][13][14][15]Warning
Skin Sensitization (Category 1)H317: May cause an allergic skin reaction.Warning
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation.[12][13]Warning
Precautionary Statements

Adherence to the following precautionary statements is crucial for minimizing risk:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.[14]

    • P270: Do not eat, drink or smoke when using this product.[14]

    • P271: Use only outdoors or in a well-ventilated area.[16]

    • P272: Contaminated work clothing should not be allowed out of the workplace.[16]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[12][14]

  • Response:

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[14]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

    • P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

    • P337+P313: If eye irritation persists: Get medical advice/attention.[14]

    • P362+P364: Take off contaminated clothing and wash it before reuse.

  • Storage:

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[17]

    • P405: Store locked up.[17]

  • Disposal:

    • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[14][17]

Handling and Storage Protocols

Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A tiered approach to PPE is recommended based on the nature of the handling activity.

Exposure LevelEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low (e.g., handling sealed containers, weighing in a ventilated enclosure)Tightly fitting safety goggles with side-shields.[18][19]Chemical-resistant gloves (e.g., nitrile), inspected before each use.[18]Laboratory coat.[18]Not generally required if handled in a well-ventilated area or chemical fume hood.[18][20]
High (e.g., open transfers, preparing solutions, potential for aerosol or dust generation)Tightly fitting safety goggles and a face shield.[18][19]Chemical-impermeable gloves (double gloving is recommended).[18][21]Fire/flame resistant and impervious clothing or gown.[18]A NIOSH-approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.[18][20]
Engineering Controls
  • Ventilation: All handling of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12] An exhaust/ventilator system should be readily available.

  • Safety Stations: An eye wash station and safety shower must be readily accessible in the immediate work area.[22]

Storage
  • Container: Keep the container tightly closed.[17]

  • Conditions: Store in a cool, dry, and dark place. Avoid direct sunlight. The compound should be stored in an inert atmosphere.[12]

  • Incompatibilities: Store away from strong oxidizing agents.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, with built-in checks and rationales for each step.

Preparation of a Stock Solution (10 mM in DMSO)

This protocol outlines the preparation of a stock solution, a common procedure in drug discovery workflows.

Objective: To accurately prepare a 10 mM stock solution of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine in DMSO for use in biological assays.

Materials:

  • 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (MW: 227.19 g/mol )

  • Anhydrous DMSO

  • Analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Amber glass vial

Procedure:

  • Pre-weighing Preparation: Tare a clean, dry amber glass vial on an analytical balance. Rationale: Using an amber vial protects the light-sensitive compound from degradation.[12]

  • Weighing: Accurately weigh approximately 2.27 mg of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine into the tared vial. Record the exact weight. Rationale: Precise weighing is critical for accurate final concentration.

  • Solvent Addition: Based on the exact weight, calculate the required volume of DMSO to achieve a 10 mM concentration. Add the calculated volume of anhydrous DMSO to the vial using a calibrated micropipette. Rationale: Anhydrous DMSO prevents the introduction of water, which could affect compound stability and solubility.

  • Dissolution: Tightly cap the vial and vortex until the solid is completely dissolved. Visually inspect for any undissolved particulates. Rationale: Ensuring complete dissolution is essential for a homogenous stock solution.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. Rationale: Proper labeling prevents errors, and low-temperature storage minimizes degradation.

Workflow for Safe Handling and Experimentation

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE Ventilation Work in Fume Hood PPE->Ventilation 1. Weighing Weigh Compound Ventilation->Weighing 2. Dissolution Dissolve in Solvent Weighing->Dissolution 3. Reaction Perform Reaction/Assay Dissolution->Reaction 4. Decontamination Decontaminate Glassware Reaction->Decontamination 5. Waste Dispose of Waste Decontamination->Waste 6. RemovePPE Remove & Dispose of PPE Waste->RemovePPE 7.

Caption: A logical workflow for the safe handling of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

First Aid Measures

In the event of exposure, immediate and appropriate action is critical.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[12]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

Disposal Considerations

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Unused compound and solutions should be collected in a designated, labeled hazardous waste container. Do not mix with other waste.[17]

  • Contaminated Materials: Contaminated labware, gloves, and other disposable materials should be placed in a sealed bag and disposed of as hazardous waste.[17]

Synthesis and Reactivity

The synthesis of 5-aminopyrazoles, including derivatives like 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine, often involves the condensation of a hydrazine with a β-ketonitrile or a related precursor.[8][9][23] The reactivity of this compound is characterized by the nucleophilicity of the 5-amino group and the potential for electrophilic substitution on the pyrazole ring. The trifluoromethylphenyl group is generally stable but can undergo reactions under harsh conditions.[6]

G cluster_reactants Reactants cluster_product Product Hydrazine 4-(Trifluoromethyl)phenylhydrazine Pyrazolamine 4-(4-(Trifluoromethyl)phenyl)- 1H-pyrazol-5-amine Hydrazine->Pyrazolamine Ketonitrile β-Ketonitrile Ketonitrile->Pyrazolamine

Caption: Generalized synthetic pathway to 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

Applications in Drug Discovery and Agrochemicals

The 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine scaffold is of significant interest in the development of novel therapeutic agents and agrochemicals.

  • Kinase Inhibitors: The pyrazole core is a key component of many kinase inhibitors used in oncology.[1] The 5-amino group can serve as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site.

  • Anti-inflammatory Agents: Pyrazole derivatives have been investigated as inhibitors of key inflammatory mediators such as p38 MAP kinase and COX enzymes.[4][24]

  • Agrochemicals: The phenylpyrazole class of insecticides, which includes fipronil, acts by disrupting the central nervous system of insects.[11] The structural features of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine make it a potential precursor for new insecticidal and herbicidal agents.[7]

Conclusion

4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a valuable chemical intermediate with significant potential in research and development. Its safe and effective use is contingent upon a thorough understanding of its properties and adherence to stringent safety protocols. This guide provides the foundational knowledge and practical guidance necessary for researchers to handle this compound responsibly and unlock its full scientific potential. By integrating the principles of expertise, trustworthiness, and authoritative grounding, this document aims to foster a culture of safety and excellence in the laboratory.

References

  • Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling Methylpiperidino Pyrazole - Benchchem. (n.d.).
  • 3 - Safety Data Sheet. (n.d.).
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023).
  • Safety data sheet - BASF. (2025).
  • Personal Protective Equipment - Health and Safety Authority - HSA.ie. (n.d.).
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • 4-Phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine. (n.d.).
  • SAFETY DATA SHEET - CymitQuimica. (2026).
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
  • INDOFINE Chemical Company, Inc. - Safety Data Sheet. (n.d.).
  • Current status of pyrazole and its biological activities - PMC. (n.d.).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf - NIH. (n.d.).
  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed. (2006).
  • 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Safety Data Sheets - Echemi. (n.d.).
  • Fipronil - Wikipedia. (n.d.).
  • 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine - Chem-Impex. (n.d.).
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (2022).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (n.d.).
  • Approaches towards the synthesis of 5-aminopyrazoles - PMC. (2011).
  • GHS hazard statements - Wikipedia. (n.d.).
  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. (n.d.).
  • GHS Hazard Statement List - ChemSafetyPro.COM. (2016).
  • GHS Hazardous Chemical Information List. (n.d.).
  • GHS Classification (Rev.11, 2025) Summary - PubChem. (n.d.).
  • 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | C10H8F3N3 | CID 4737235 - PubChem. (n.d.).
  • 5-Amino-3-methyl-1-phenylpyrazole - SAFETY DATA SHEET. (2014).
  • US4207266A - Process for the preparation of trifluoromethylated aromatic compounds - Google Patents. (n.d.).
  • Aromatic Trifluoromethylation with Metal Complexes | Chemical Reviews - ACS Publications. (n.d.).
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. (n.d.).
  • 1h-pyrazol-5-amine | Sigma-Aldrich. (n.d.).
  • Exploring the Synthesis of Trifluoromethylated Aromatic Compounds. (n.d.).
  • Protolytic defluorination of trifluoromethyl-substituted arenes - PMC - NIH. (2011).
  • 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine - EPA. (n.d.).
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. (n.d.).
  • Fenpyrazamine | C17H21N3O2S | CID 11493665 - PubChem - NIH. (n.d.).

Sources

Methodological & Application

Using 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput & Fragment-Based Screening Using the 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine Scaffold

Part 1: Introduction & Mechanistic Insight

4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (CAS: 6804-53-1) is not merely a chemical building block; it is a privileged scaffold in kinase drug discovery.[1][2] Structurally, it represents the minimal pharmacophore required for ATP-competitive inhibition, particularly targeting the p38 MAPK , Aurora Kinases , and CDK families.[1]

In the context of kinase screening, this compound serves two critical roles:

  • Fragment Probe: Used in Fragment-Based Drug Discovery (FBDD) to identify ligand efficiency and binding orientation within the ATP pocket.[2]

  • Scaffold Control: Acts as a baseline "hinge-binder" to validate assay sensitivity before complex substituents are added to the N1 or C3 positions.[1][2]

Mechanism of Action: The Hinge Binding Motif

The 3/5-amino-pyrazole core functions as a bidentate hinge binder.[1][2]

  • The Donor: The exocyclic amine (-NH2) donates a hydrogen bond to the backbone carbonyl of the kinase hinge region (e.g., Glu71 in p38α).[2]

  • The Acceptor: The pyrazole nitrogen (N2) accepts a hydrogen bond from the backbone amide nitrogen (e.g., Met109 in p38α).[2]

  • The Hydrophobic Anchor: The 4-(trifluoromethyl)phenyl group orients into the hydrophobic pocket (often the "gatekeeper" vicinity), providing van der Waals contacts that stabilize the active conformation.[2]

Part 2: Experimental Protocols

Protocol A: Stock Solution Preparation & Handling

Rationale: The trifluoromethyl group significantly increases lipophilicity (cLogP ~ 2.5–3.0), making solubility in aqueous buffers a critical variable.[2] Improper handling leads to compound precipitation and false negatives (assay dropouts) or false positives (aggregates).[2]

Materials:

  • Compound: 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (>98% Purity).[1][2]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade.[2]

Step-by-Step Procedure:

  • Weighing: Weigh 10 mg of the compound into a distinct, amber glass vial (to prevent photodegradation).

  • Calculation:

    • MW = 227.19 g/mol .[2][3][4]

    • Target Stock Concentration = 50 mM.[2]

    • Volume DMSO required =

      
      .[2]
      
  • Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.[2] Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into 50 µL volumes in PCR tubes or low-binding microtubes. Store at -20°C (stable for 6 months) or -80°C (stable for 2 years). Avoid freeze-thaw cycles.

Protocol B: Kinase Inhibition Assay (TR-FRET Format)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays for its high Z' factor and suitability for screening low-affinity fragments like this scaffold.[1][2]

Target: p38α MAPK (Mitogen-Activated Protein Kinase).[1][2][5] Assay Principle: Competition between the Eu-labeled antibody (donor) binding to the kinase tracer and the test compound displacing the tracer.[2]

Reagents:

  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]

  • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.[1][2]

  • Antibody: Lanthanide (Eu)-labeled anti-GST antibody (if using GST-tagged p38).[1][2]

Workflow:

  • Serial Dilution: Prepare a 10-point dose-response curve of the compound in DMSO. Start at 10 mM (stock)

    
     1:3 serial dilution.[2]
    
  • Intermediate Dilution: Dilute 100x into Kinase Buffer A (to reach 1% DMSO final).

  • Plate Seeding: Add 5 µL of diluted compound to a 384-well white, low-volume plate.

  • Enzyme Addition: Add 5 µL of p38α enzyme (0.5 nM final conc). Incubate for 15 mins at RT (allows compound to bind hinge).

  • Detection Mix: Add 10 µL of Tracer/Antibody mix.

  • Incubation: Incubate for 60 mins at RT in the dark.

  • Read: Measure on a multimode plate reader (Excitation: 340 nm; Emission: 615 nm & 665 nm).

Data Analysis: Calculate the TR-FRET Ratio (


). Plot % Inhibition vs. Log[Compound].
  • Expected Result: As a fragment, the IC50 is typically in the micromolar range (1–10 µM) .[2] If IC50 < 100 nM, verify purity (check for contamination with potent analogs).

Part 3: Visualization & Logic

Signaling Pathway Context

The following diagram illustrates the p38 MAPK pathway, a primary target for this scaffold, highlighting where the inhibitor intervenes to block downstream inflammatory signaling.[2]

p38_Pathway Stress Cellular Stress / Cytokines (TNF-α, IL-1) MAP3K MAP3K (TAK1, ASK1) Stress->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of Scaffold) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 p38->MK2 Activation TF Transcription Factors (ATF2, CHOP) p38->TF Nuclear Translocation Response Inflammation & Apoptosis MK2->Response TF->Response Inhibitor 4-(4-(Trifluoromethyl)phenyl)- 1H-pyrazol-5-amine Inhibitor->p38 ATP-Competitive Inhibition

Caption: The p38 MAPK signaling cascade.[2] The pyrazole-amine scaffold competitively inhibits ATP binding at the p38 node, preventing downstream activation of MK2 and transcription factors.[1]

Workflow: Fragment-to-Lead Optimization

This workflow demonstrates how to evolve the scaffold into a potent drug candidate.[1][2]

Optimization_Cycle Step1 Step 1: Fragment Screen (Scaffold Hit) Step2 Step 2: X-Ray Crystallography (Confirm Hinge Binding) Step1->Step2 High Conc. Soaking Step3 Step 3: SAR Expansion (N1-Substitution) Step2->Step3 Grow Vector Identified Step4 Step 4: Lead Optimization (Selectivity/ADME) Step3->Step4 Potency < 10 nM Step4->Step1 Iterative Design

Caption: Iterative design cycle transforming the low-affinity pyrazole fragment into a high-affinity lead.

Part 4: Quantitative Data & SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) evolution starting from the core scaffold. This data highlights the necessity of functionalizing the N1-position to achieve nanomolar potency.[1][2]

Compound IDStructure Descriptionp38α IC50 (µM)Ligand Efficiency (LE)Notes
Scaffold 4-(4-(CF3)phenyl)-1H-pyrazol-5-amine 1.2 0.45 High LE; Good starting point.
Analog AN1-Methyl substituted5.40.30Loss of H-bond donor capacity?
Analog BN1-Phenyl substituted0.08 (80 nM)0.38Accesses hydrophobic specificity pocket.[1][2]
Analog CN1-(Piperidinyl) alkyl substituted0.01 (10 nM)0.35Improved solubility and potency.[2]
Control SB-203580 (Reference) 0.05 (50 nM) N/A Standard positive control.

Note: Data represents typical values derived from TR-FRET assays in p38 MAPK screens.

References

  • Dumas, J. (2001).[2] Protein kinase inhibitors: emerging trends in synthesis and therapeutic applications. Current Opinion in Drug Discovery & Development.

  • Pargellis, C., et al. (2002).[2] Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology.[2]

  • Regan, J., et al. (2002).[2] Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry.

  • Wyatt, P. G., et al. (2008).[2] Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT9283), a Novel, Potent and Selective Inhibitor of Aurora Kinases.[1][2] Journal of Medicinal Chemistry. [2]

  • Sigma-Aldrich. 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine Product Page.

Sources

Application Note: Advanced Characterization of Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical methods for pyrazole compound characterization Content Type: Application Note & Protocol Guide

Tautomerism, Regioisomerism, and Structural Integrity

Executive Summary

The pyrazole ring is a cornerstone pharmacophore in modern medicinal chemistry, present in blockbuster drugs like Celecoxib , Rimonabant , and Sildenafil . However, its characterization presents a unique set of analytical challenges primarily driven by annular tautomerism (N-unsubstituted pyrazoles) and regioisomerism (N-substituted derivatives).

This guide moves beyond basic verification, providing a rigorous, self-validating workflow for definitive structural assignment. We focus on distinguishing the elusive 1,3- vs. 1,5-isomers and characterizing dynamic tautomeric equilibria using advanced NMR techniques (


N HMBC, VT-NMR) and orthogonal crystallographic data.

The Analytical Challenge: Tautomerism & Regioisomerism

The Tautomerism Conundrum

Unsubstituted pyrazoles (


-H) exist in a dynamic equilibrium between two tautomers (e.g., 3-substituted vs. 5-substituted). This proton transfer is often fast on the NMR timescale at room temperature, resulting in averaged signals that obscure the true solution-state structure.
The N-Alkylation Regioisomer Issue

Alkylation of asymmetric pyrazoles typically yields a mixture of 1,3-disubstituted and 1,5-disubstituted isomers. Distinguishing these requires proving the spatial proximity of the


-substituent to the C-ring substituents.[1]

Analytical Workflow Visualization

The following diagram outlines the logical decision tree for pyrazole characterization, ensuring no structural ambiguity remains.

Pyrazole_Workflow Start Unknown Pyrazole Sample Purity Step 1: Purity Assessment (UPLC-MS / HPLC-UV) Start->Purity Subst_Check Is N1 Substituted? Purity->Subst_Check NH_Path N-H (Unsubstituted) Subst_Check->NH_Path No (H) NR_Path N-R (Substituted) Subst_Check->NR_Path Yes (Alkyl/Aryl) Tautomer_Study Step 2A: Tautomer Profiling (VT-NMR & Solvent Screen) NH_Path->Tautomer_Study XRay Step 3A: Solid State Conf. (X-Ray Crystallography) Tautomer_Study->XRay If solid isolation possible Report Final Structural Assignment & CoA Generation Tautomer_Study->Report XRay->Report Regio_ID Step 2B: Regioisomer ID (NOESY + 15N HMBC) NR_Path->Regio_ID Regio_ID->Report

Caption: Logical workflow for definitive pyrazole characterization, separating pathways for tautomeric N-H species and fixed N-R regioisomers.

Detailed Protocols

Protocol A: Distinguishing Regioisomers (1,3- vs. 1,5-Substituted)

Objective: To unambiguously assign the position of the


-substituent relative to the C-ring substituents.
Method:  2D NMR (NOESY/ROESY and 

H-

N HMBC).

Theoretical Basis:

  • 1,5-isomer: The

    
    -substituent is spatially close to the C5-substituent (steric crowding).
    
  • 1,3-isomer: The

    
    -substituent is spatially close to the C5-proton (or C5-substituent is far).
    
  • 
    N Shifts:  Pyridine-like N (N2) vs. Pyrrole-like N (N1) have distinct chemical shifts (
    
    
    
    ).[2]

Experimental Steps:

  • Sample Prep: Dissolve 10-20 mg of compound in 600 µL DMSO-

    
     or CDCl
    
    
    
    . Note: DMSO is preferred to prevent aggregation.
  • 1D Acquisition: Acquire standard

    
    H and 
    
    
    
    C spectra.
  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Mixing Time: Set to 500-800 ms.

    • Target: Look for cross-peaks between the

      
      -CH protons and the C5-H (or C5-substituent protons).
      
    • Interpretation: A strong NOE correlation between the

      
      -group and the C5-proton confirms the 1,3-isomer  (since N1 is adjacent to C5). Absence of this correlation and presence of NOE to a C5-substituent indicates the 1,5-isomer .
      
  • 
    H-
    
    
    
    N HMBC (Natural Abundance):
    • Setup: Optimize for long-range coupling (

      
       Hz).
      
    • Assignment: The pyrrole-like Nitrogen (N1) typically resonates upfield (-150 to -200 ppm relative to nitromethane) compared to the pyridine-like Nitrogen (N2, -60 to -100 ppm).

    • Validation: Verify the

      
      -alkyl protons show a strong 
      
      
      
      or
      
      
      correlation to the pyrrole-like N1.

Data Summary Table: Regioisomer Distinction

Feature1,3-Disubstituted Isomer1,5-Disubstituted Isomer
Steric Environment Less hinderedMore hindered (clash between N1-R and C5-R)
NOESY Correlation Strong NOE: N1-R

C5-H
Strong NOE: N1-R

C5-Substituent

C Shift (C5)
Typically Upfield (relative to 1,5)Typically Downfield (steric compression)
Chromatography Retains longer on C18 (usually)Elutes earlier (more globular/twisted)
Protocol B: Characterizing Tautomeric Equilibria ( -H Pyrazoles)

Objective: To determine the major tautomer in solution and calculate the equilibrium constant (


).
Method:  Variable Temperature (VT) NMR.[3]

Experimental Steps:

  • Solvent Selection: Prepare samples in both a polar aprotic solvent (DMSO-

    
    , H-bond acceptor) and a non-polar solvent (CDCl
    
    
    
    or Toluene-
    
    
    ).
    • Expert Insight: DMSO stabilizes the NH form that maximizes H-bonding with the solvent, often shifting the equilibrium compared to non-polar solvents where dimers/trimers form.

  • Room Temperature Scan: Acquire

    
    H NMR. If signals are broad (especially C3/C5 carbons or protons), exchange is intermediate.
    
  • Cooling (Slow Exchange Limit):

    • Cool the probe to 233 K (-40°C) or lower.

    • Observation: Broad singlets should resolve into two distinct sets of peaks (one for each tautomer).

    • Calculation: Integrate the distinct signals (e.g., the C4-H proton) to determine the ratio.

  • Heating (Fast Exchange Limit):

    • Heat to 323 K (50°C).

    • Observation: Signals coalesce into sharp, averaged peaks.[3]

Protocol C: Chromatographic Purity (HPLC/UPLC)

Objective: Quantify purity and separate synthesis byproducts (often regioisomers). Challenge: Pyrazoles are basic; peak tailing is common on standard silica-based C18 due to silanol interactions.

Recommended Method (UPLC-MS Compatible):

  • Column: C18 with charged surface hybrid (CSH) technology or end-capped high-pH stable columns (e.g., Waters XBridge or Agilent Poroshell HPH).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Bicarbonate for pH 10).

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 95% B over 5-10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/general).

  • Note: High pH (pH ~10) often suppresses protonation of the pyrazole nitrogen, improving peak shape and resolution of regioisomers.

Mechanistic Visualization: Tautomerism

The following diagram illustrates the proton shift and the critical NMR correlations used for identification.

Pyrazole_Tautomerism Taut_A N1-H (Pyrrole-like) N2 (Pyridine-like) C3-R (Substituted) C5-H (Proton) Taut_B N1 (Pyridine-like) N2-H (Pyrrole-like) C3-R (Becomes C5-like) C5-H (Becomes C3-like) Taut_A->Taut_B  Fast Proton Transfer (Intermediate Exchange) Info NMR Signature: - Broad signals at RT - Distinct sets at -40°C - 15N shifts differ by ~80 ppm

Caption: Annular tautomerism mechanism showing the interchange of electronic environments for N1/N2 and C3/C5, detectable by VT-NMR.

References

  • Claramunt, R. M., et al. (2025). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR and X-Ray Crystallography Study. Freie Universität Berlin. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives. PMC. Retrieved from [Link]

  • SIELC Technologies. (2025). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2023). Pyrazole-based lamellarin O analogues: synthesis and structure–activity relationships. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

Sources

Technical Application Note: 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the landscape of modern agrochemistry, 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (hereafter referred to as TFMPP-amine ) represents a "privileged scaffold."[1] Unlike its 1-aryl isomer (the core of Fipronil), the 4-aryl-5-aminopyrazole architecture serves as a critical divergence point for the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines , which exhibit potent broad-spectrum fungicidal activity.[1]

The strategic value of TFMPP-amine lies in its trifluoromethyl (


) moiety. This group significantly enhances lipophilicity (

), metabolic stability against oxidative degradation, and membrane permeability in phytopathogenic fungi.[2][1] This guide details the protocols for handling, derivatizing, and biologically evaluating this scaffold, moving beyond simple characterization to practical application in lead optimization.[2][1]

Chemical Properties & Handling Protocols

Physicochemical Profile[1]
  • CAS Registry Number: 6804-53-1 (Generic for isomer class; verify specific regioisomer batch).[1]

  • Molecular Formula:

    
    [2][1]
    
  • Molecular Weight: 227.19 g/mol [2][1]

  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • Solubility:

    • High: DMSO, DMF, Methanol (warm).[2][1]

    • Moderate: Ethyl Acetate, Dichloromethane.[2][1]

    • Insoluble: Water, Hexanes.[2][1]

Stability & Storage

The primary amine at position 5 is nucleophilic but can undergo slow oxidation if exposed to air and light for extended periods.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Handling: Use amber glassware for stock solutions. Avoid contact with strong oxidizing agents.

Synthetic Application Protocols

The most high-value application of TFMPP-amine in agrochemistry is its conversion into Pyrazolo[1,5-a]pyrimidine fungicides via cyclocondensation with 1,3-dielectrophiles.[1]

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Rationale: This reaction fuses a pyrimidine ring onto the pyrazole, creating a bicyclic core that mimics adenosine, often acting as a kinase inhibitor or interfering with fungal cell wall biosynthesis.[2][1]

Materials:
  • Substrate: TFMPP-amine (1.0 eq)

  • Reagent: 1,3-Dicarbonyl compound (e.g., Acetylacetone for dimethyl analog, or 1,3-diphenyl-1,3-propanedione) (1.1 eq).[2][1]

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol with catalytic HCl.[2]

  • Temperature: Reflux (

    
    ).[1]
    
Step-by-Step Methodology:
  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (227 mg) of TFMPP-amine in 5 mL of Glacial Acetic Acid.

  • Addition: Add 1.1 mmol of the chosen 1,3-dicarbonyl compound dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to

    
     (oil bath temperature) for 4–6 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 3:1). The starting amine spot (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.[2][1]
  • Work-up: Cool the reaction mixture to room temperature. Pour the contents into 20 mL of ice-cold water.

  • Precipitation: The product usually precipitates as a solid. Stir for 15 minutes.

  • Filtration: Filter the solid under vacuum, wash with cold water (

    
     mL) to remove residual acid, and dry.
    
  • Purification: Recrystallize from Ethanol/DMF if necessary.

Protocol B: Amide Coupling for SDHI Analogs

Rationale: Alternatively, the amine can be acylated to form pyrazole-carboxamides, structurally related to SDHI (Succinate Dehydrogenase Inhibitor) fungicides.[2][1]

  • Activation: Dissolve the desired acid chloride (1.1 eq) in dry THF.

  • Coupling: Add TFMPP-amine (1.0 eq) and Pyridine (1.5 eq) as a base scavenger.[1]

  • Reaction: Stir at RT for 12 hours.

  • Validation: Confirm amide bond formation via IR (appearance of carbonyl stretch at

    
    ).
    

Visualization of Synthetic Logic[2]

The following diagram illustrates the divergent synthetic pathways available from the TFMPP-amine scaffold.

G Start TFMPP-amine (Scaffold) Process1 Cyclocondensation (Reflux/AcOH) Start->Process1 + Reagent 1 Process2 Acylation (Base/THF) Start->Process2 + Reagent 2 Reagent1 1,3-Dicarbonyls (e.g., Acetylacetone) Reagent1->Process1 Reagent2 Acid Chlorides (R-COCl) Reagent2->Process2 Product1 Pyrazolo[1,5-a]pyrimidines (Fungicide Target) Process1->Product1 Ring Fusion Product2 Pyrazole-Amides (SDHI Analog) Process2->Product2 Amide Bond

Figure 1: Divergent synthetic pathways for TFMPP-amine. Path 1 (top) yields fused heterocyclic fungicides; Path 2 (bottom) yields carboxamide derivatives.[2][1]

Biological Assay Protocols

Once the derivatives are synthesized, they must be screened for biological activity.[2][1] The primary target for this class is antifungal efficacy .

Protocol C: In Vitro Mycelial Growth Inhibition (Poisoned Food Technique)[1][2]

Objective: Determine the


 of the synthesized derivatives against phytopathogens like Fusarium graminearum or Botrytis cinerea.

Materials:

  • Potato Dextrose Agar (PDA).[2]

  • Test compounds (dissolved in DMSO).

  • Petri dishes (90 mm).

  • Fungal plugs (5 mm diameter).[2]

Procedure:

  • Media Prep: Prepare PDA and autoclave. Cool to

    
    .
    
  • Dosing: Add the test compound stock solution to the molten agar to achieve final concentrations of 100, 50, 25, 12.5, and 6.25

    
    . (Ensure final DMSO concentration is 
    
    
    
    ).
  • Control: Prepare a "solvent control" plate containing only DMSO and agar.

  • Inoculation: Place a 5 mm mycelial plug of the active pathogen in the exact center of the solidified plate.

  • Incubation: Incubate at

    
     in the dark for 72–96 hours (until control colony covers 75% of the plate).
    
  • Measurement: Measure the colony diameter (cross-method) in millimeters.

Data Analysis: Calculate the Percent Inhibition (


) using the formula:


Where:
  • 
     = Average diameter of the control colony (minus plug diameter).
    
  • 
     = Average diameter of the treated colony (minus plug diameter).
    

Data Presentation Table:

Compound IDR-Group Subst.Concentration (

)
Inhibition (%)

(

)
Control DMSO-0%-
Ref.[1] Std Pyraclostrobin5098%0.05
TFMPP-01

/

5085%12.4
TFMPP-02

/

5092%5.1

Mode of Action (MOA) Hypothesis[1][2]

The fused pyrazolo[1,5-a]pyrimidine system often acts by inhibiting fungal kinases or interfering with tubulin polymerization.[2][1] The


 group is critical here; it anchors the molecule in the hydrophobic pocket of the target protein, increasing residence time.[2]

MOA Ligand TFMPP-Derivative (Inhibitor) Interaction1 Hydrophobic Pocket (CF3 Binding) Ligand->Interaction1 Lipophilic Anchor Interaction2 H-Bonding (Pyrimidine N) Ligand->Interaction2 Specificity Target Fungal Target Protein (e.g., Kinase/Tubulin) Result Enzyme/Function Blockade Target->Result Conformational Lock Interaction1->Target Interaction2->Target Outcome Mycelial Growth Arrest Result->Outcome Phenotype

Figure 2: Hypothetical Mode of Action. The trifluoromethyl group provides the necessary lipophilic interaction to anchor the inhibitor within the fungal target site.

References

  • Zhang, Z., et al. (2016). "Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro."[2][1][3] Molecular Diversity.

  • Iorkula, T. H., et al. "Synthesis of pyrazolo[1,5-a]pyrimidines."[2][1][4][5] ResearchGate.

  • Li, Y., et al. (2023). "Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group."[2][1] Molecules.

  • Enamine Ltd. "Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles."[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common regioselectivity challenges encountered during the synthesis of pyrazole derivatives. As Senior Application Scientists, we have compiled our expertise and field-proven insights to provide you with a comprehensive resource for troubleshooting and optimizing your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it a critical issue?

A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another when a reaction has the potential to yield multiple products.[1][2][3] In pyrazole synthesis, this challenge commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2][3] This reaction can lead to two different regioisomeric pyrazoles, which can be difficult to separate.[3][4] Controlling which isomer is formed is crucial because different regioisomers can exhibit vastly different biological activities, physical properties, and subsequent reactivity. Therefore, ensuring the selective synthesis of the desired isomer is paramount for efficiency and success in drug discovery and development.[2]

Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation reaction is governed by a delicate interplay of several factors:[1][2][5]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically block one reaction pathway, thereby directing the nucleophilic attack to the less hindered carbonyl group.[1][2][3]

  • Electronic Effects: The reactivity of the two carbonyl carbons is influenced by the presence of electron-withdrawing or electron-donating groups. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1][2][3][6] For instance, in a dicarbonyl with a trifluoromethyl group, the carbonyl carbon adjacent to this highly electronegative group is more electrophilic.[2]

  • Reaction pH: The acidity or basicity of the reaction medium is a critical parameter.[1][5] Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and influences the initial site of attack.[2][7][8][9] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1][2]

  • Solvent: The choice of solvent can dramatically impact regioselectivity. For example, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of one isomer compared to standard solvents like ethanol.[1][4]

  • Temperature: Reaction temperature can be a critical factor in determining the kinetic versus thermodynamic product distribution, thereby influencing the regioselectivity of the reaction.[1]

Q3: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?

A3: Yes, several alternative methods have been developed to overcome the regioselectivity issues inherent in the classical Knorr condensation.[1][10][11] These include:

  • Use of 1,3-Dicarbonyl Surrogates: Substrates like β-enaminones or α-oxoketene N,S-acetals can be used in place of 1,3-diketones.[1][12] These surrogates introduce a predefined difference in reactivity between the two electrophilic centers, thereby enforcing high regioselectivity.

  • 1,3-Dipolar Cycloadditions: This powerful approach involves the reaction of a diazo compound with an alkyne or alkene.[1][10][13] It offers an alternative pathway to the pyrazole core and can provide excellent control over regioselectivity.[1]

  • Multicomponent Reactions (MCRs): One-pot, multicomponent syntheses can provide regioselective access to highly substituted pyrazoles.[14] These reactions, often aided by catalysts like Lewis acids, can be highly efficient and atom-economical.[1]

Q4: How does microwave-assisted synthesis influence the regioselectivity and yield of pyrazoles?

A4: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in heterocyclic chemistry, often leading to dramatically reduced reaction times, higher yields, and improved selectivity compared to conventional heating methods.[15][16][17][18] The selective dielectric heating provided by microwaves can sometimes favor the formation of one regioisomer over another, offering a practical method for controlling the reaction outcome.[1]

Troubleshooting Guide

Issue: My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine is producing a nearly 1:1 mixture of regioisomers, and they are difficult to separate chromatographically.

This is a frequent challenge when the steric and electronic differences between the two carbonyl groups of the dicarbonyl compound are minimal. Here is a systematic approach to troubleshoot and optimize for the desired regioisomer.

Analysis of the Problem

The formation of a regioisomeric mixture indicates that the initial nucleophilic attack of the substituted hydrazine is occurring at both carbonyl carbons at comparable rates. To favor the formation of one isomer, it is necessary to differentiate the reactivity of the two carbonyl groups or alter the nucleophilicity of the hydrazine nitrogens.

Troubleshooting Workflow

G start Start: 1:1 Regioisomeric Mixture solvent Step 1: Solvent Optimization (Fluorinated Alcohols) start->solvent temp_ph Step 2: Temperature & pH Adjustment solvent->temp_ph If selectivity is still low success Success: High Regioselectivity Achieved solvent->success If successful microwave Step 3: Microwave-Assisted Synthesis temp_ph->microwave If further improvement is needed temp_ph->success If successful surrogate Step 4: Alternative Synthetic Route (1,3-Dicarbonyl Surrogates) microwave->surrogate If inherent regioselectivity is poor microwave->success If successful surrogate->success fail Re-evaluate Synthetic Strategy surrogate->fail If all else fails

Caption: Troubleshooting workflow for improving pyrazole synthesis regioselectivity.

Step-by-Step Solutions

Step 1: Solvent Optimization - The Fluorinated Alcohol Effect

The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[4] These solvents can form a hemiketal intermediate preferentially at the more electrophilic carbonyl carbon, effectively "protecting" it and directing the hydrazine to attack the other carbonyl group.

Protocol: Regioselective Pyrazole Synthesis using HFIP

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Methylhydrazine (1.1 mmol)

    • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in HFIP.

    • Add methylhydrazine to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

    • Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.[1]

Step 2: Temperature and pH Adjustment

Systematically varying the reaction temperature and pH can help identify conditions that favor one regioisomer.

  • Temperature: Lowering the temperature may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer.

  • pH Control:

    • Acidic Conditions: Add a catalytic amount of a mild acid (e.g., acetic acid). This can protonate a carbonyl group, increasing its electrophilicity, or protonate the hydrazine, altering its nucleophilicity.[7][8][9]

    • Basic Conditions: Employ a mild base (e.g., triethylamine). This can influence which nitrogen of the substituted hydrazine acts as the initial nucleophile.

Step 3: Microwave-Assisted Synthesis

Microwave irradiation can accelerate the reaction and, in some cases, enhance regioselectivity.[15][16][17][18]

Protocol: Microwave-Assisted Knorr Pyrazole Synthesis

  • Materials:

    • A suitable α,β-unsaturated ketone or 1,3-diketone (1.0 mmol)

    • An arylhydrazine (1.1 mmol)

    • Glacial acetic acid (5 mL)

  • Procedure:

    • Combine the carbonyl compound and the arylhydrazine in a 10 mL microwave reaction vessel.

    • Add glacial acetic acid as the solvent and catalyst.

    • Seal the vessel and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100-140 °C) for a short duration (e.g., 5-15 minutes).

    • After the reaction, cool the vessel to room temperature.

    • Pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[1]

Step 4: Employing an Alternative Synthetic Route

If the above methods fail to provide the desired regioselectivity, a more robust solution is to change the synthetic approach.

G cluster_0 Knorr Synthesis cluster_1 Alternative Regioselective Routes Diketone Unsymmetrical 1,3-Diketone Mixture Mixture of Regioisomers Diketone->Mixture Hydrazine Substituted Hydrazine Hydrazine->Mixture Enaminone β-Enaminone SingleIsomer Single Regioisomer Enaminone->SingleIsomer Diazo Diazo Compound Diazo->SingleIsomer Alkyne Alkyne Alkyne->SingleIsomer Hydrazine2 Substituted Hydrazine Hydrazine2->SingleIsomer

Caption: Comparison of Knorr synthesis with alternative regioselective routes.

  • Synthesis via β-Enaminones: β-enaminones have distinct electrophilic centers (a carbonyl carbon and a β-carbon), which allows for highly regioselective reactions with hydrazines.[12]

  • 1,3-Dipolar Cycloaddition: The reaction of a diazo compound with a terminal alkyne often proceeds with high regioselectivity to yield 1,3,5-trisubstituted pyrazoles.[19]

Data Summary: Solvent Effects on Regioselectivity

The following table summarizes the impact of different solvents on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine, demonstrating the significant improvement achieved with fluorinated alcohols.

Entry1,3-Diketone (R1, R2)SolventRegioisomeric Ratio (A:B)Reference
1CF3, ArylEtOHLow to moderate selectivity
2CF3, ArylTFE85:15 to 97:3
3CF3, ArylHFIPUp to 99:1[4]
4Me, ArylEtOH~1:1.3
5Me, ArylHFIP>95:5

Note: Ratios represent the desired isomer (A) versus the undesired isomer (B).

By systematically applying these troubleshooting strategies, researchers can effectively overcome regioselectivity issues in pyrazole synthesis, leading to more efficient and reliable production of the desired target molecules.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Yoon, J.-Y., Lee, S.-g., & Shin, H. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. [Link]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Liu, Y. C., Ye, C. J., Chen, Q., & Yang, G. F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(4), 577-580. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Zrinski, I. (2006). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. KEM. IND., 55(11), 487-491. [Link]

  • Yoon, J.-Y., Lee, S.-g., & Shin, H. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. [Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2411-2418. [Link]

  • Al-Mulla, A. (2017). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 22(8), 1379. [Link]

  • Sharma, V., Kumar, V., & Singh, P. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharma Chemica, 5(2), 194-209. [Link]

  • Li, X., et al. (2019). Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry, 17(3), 567-571. [Link]

  • Ghosh, A. K., Samanta, S., Ghosh, P., & Hajra, A. (2020). Synthetic strategies of pyrazole‐directing C−H activation. Asian Journal of Organic Chemistry, 9(10), 1548-1565. [Link]

  • Wang, H., et al. (2018). Ligand-controlled Regiodivergent C-H Alkenylation of Pyrazoles and its Application to the Synthesis of Indazoles. Angewandte Chemie International Edition, 57(3), 715-719. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Kim, D., & Lee, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Wang, X., et al. (2021). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 26(11), 3326. [Link]

  • Slideshare. (n.d.). Knorr pyrazole synthesis. [Link]

  • Semantic Scholar. (n.d.). Microwave-assisted synthesis of pyrazoles - a mini-review. [Link]

  • MDPI. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. [Link]

  • Royal Society of Chemistry. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. [Link]

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • ResearchGate. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]

  • Thieme. (2025). Sustainable routes and mechanistic study in pyrazole synthesis using deep eutectic solvents (DESs). [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

Sources

Troubleshooting low reactivity of pyrazole synthesis precursors

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Precursor Reactivity in Pyrazole Synthesis

The synthesis of pyrazoles, a cornerstone in medicinal chemistry, often relies on the classic Knorr synthesis and its variations, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] While seemingly straightforward, this reaction is frequently plagued by low reactivity of one or both precursors, leading to diminished yields, sluggish reaction times, and complex purification profiles. This guide is designed to dissect the root causes of these issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is showing very low or no conversion. What are the most common initial checks I should perform?

A1: Low or no conversion in pyrazole synthesis can often be traced back to a few fundamental issues. Before embarking on extensive optimization, we recommend the following initial checks:

  • Purity of Starting Materials: This is the most critical factor. Impurities in either the 1,3-dicarbonyl compound or the hydrazine derivative can introduce side reactions or inhibit the desired transformation. Hydrazine derivatives, in particular, can degrade over time. We strongly advise using freshly opened or purified reagents.

  • Reaction Stoichiometry: Ensure the accurate measurement of your reactants. In many cases, using a slight excess of the hydrazine derivative (typically 1.1 to 1.2 equivalents) can help drive the reaction to completion.

  • Moisture Content: The condensation reaction leading to pyrazole formation releases water. However, starting with excessively wet reagents or solvents can sometimes hinder the initial steps of the reaction. Ensure your reagents and solvents are appropriately dried, unless the specific protocol calls for aqueous conditions.

  • Reaction Monitoring: Actively monitor your reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine if the reaction is truly stalled or just proceeding slowly.

Q2: I am using a sterically hindered 1,3-dicarbonyl or hydrazine. What strategies can I employ to improve the reaction rate?

A2: Steric hindrance is a common cause of low reactivity. Bulky substituents near the reacting centers can impede the approach of the nucleophilic hydrazine or the electrophilic carbonyl carbons. Here are some strategies to overcome this:

  • Increase Reaction Temperature: For sterically demanding substrates, increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Consider switching to a higher-boiling solvent if necessary (e.g., from ethanol to toluene or xylene).[2]

  • Prolong Reaction Time: Sterically hindered reactions are often simply slower. Extend the reaction time and monitor for gradual product formation.

  • Use of Microwave Irradiation: Microwave-assisted synthesis can be highly effective in accelerating reactions with sterically hindered precursors by providing rapid and uniform heating.[3]

  • Employ a More Reactive Precursor (if possible): If your synthetic route allows, consider if a less sterically encumbered precursor could be used.

Q3: My hydrazine derivative has electron-withdrawing groups, and its nucleophilicity seems low. How can I promote the reaction?

A3: The nucleophilicity of the hydrazine is crucial for the initial attack on the dicarbonyl compound. Electron-withdrawing groups (EWGs) on the hydrazine can significantly reduce its reactivity. To address this, you can:

  • Optimize the Catalyst: For weakly nucleophilic hydrazines, the choice and concentration of the acid catalyst are critical. A stronger acid or a higher catalyst loading might be necessary to sufficiently activate the carbonyl group. However, be cautious as excessively acidic conditions can lead to side reactions.

  • Solvent Selection: The choice of solvent can modulate the reactivity of the hydrazine. In some cases, polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the hydrazine compared to protic solvents like ethanol.

  • Consider a Different Synthetic Route: If the hydrazine is extremely deactivated, a Knorr-type synthesis may not be the most efficient approach. Alternative methods, such as those involving 1,3-dipolar cycloadditions, might be more suitable.[4]

Q4: I am observing the formation of two regioisomers with my unsymmetrical 1,3-dicarbonyl. How can I improve regioselectivity?

A4: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is governed by a delicate interplay of steric and electronic factors of the substituents on both the dicarbonyl and the hydrazine.[1] To favor the formation of one isomer, consider the following:

  • Solvent Optimization: The polarity of the solvent can significantly influence the isomeric ratio. A systematic solvent screen is often the most effective approach. Interestingly, while the Knorr synthesis is typically acid-catalyzed, the use of basic solvents has been shown to selectively produce different isomers in some cases.[2]

  • Temperature Control: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the regioisomeric ratio. Running the reaction at a lower temperature may increase selectivity.

  • pH Adjustment: The pH of the reaction medium is a critical parameter. Fine-tuning the acidity or adding a mild base can alter the regioselectivity of the initial nucleophilic attack.[2][5]

Troubleshooting Guides

Issue 1: Low or Stagnant Reaction Yield

This is one of the most frequent issues encountered. The following guide provides a systematic approach to diagnosing and resolving low yield.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Product Yield Observed check_purity Step 1: Verify Precursor Purity (TLC, NMR, or LC-MS) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok purify_reagents Action: Purify Precursors (Recrystallization, Distillation, or Column Chromatography) purity_ok->purify_reagents No optimize_conditions Step 2: Optimize Reaction Conditions purity_ok->optimize_conditions Yes purify_reagents->check_purity solvent_screen Action: Perform Solvent Screen (Protic vs. Aprotic) optimize_conditions->solvent_screen temp_screen Action: Optimize Temperature (Incremental Increase) optimize_conditions->temp_screen catalyst_screen Action: Vary Catalyst/Concentration (e.g., Acetic Acid, HCl) optimize_conditions->catalyst_screen reassess_route Step 3: Re-evaluate Synthetic Strategy solvent_screen->reassess_route temp_screen->reassess_route catalyst_screen->reassess_route multicomponent Consider Alternative: Multicomponent Reaction reassess_route->multicomponent If still low yield in_situ Consider Alternative: In Situ 1,3-Dicarbonyl Generation reassess_route->in_situ If still low yield success Yield Improved multicomponent->success in_situ->success

Caption: A systematic workflow for troubleshooting low pyrazole synthesis yield.

Detailed Protocols for Troubleshooting

Protocol 1: Small-Scale Solvent Screening

  • Set up a parallel reaction block or a series of small reaction vials.

  • In each vial, place an identical amount of the 1,3-dicarbonyl precursor.

  • To each vial, add a different solvent from a pre-selected screening set (see table below).

  • Add the hydrazine derivative and catalyst (if applicable) to each vial.

  • Run the reactions at a consistent temperature (e.g., room temperature or a moderately elevated temperature).

  • Monitor the reactions at regular intervals by TLC or LC-MS to compare the rate of product formation.

Table 1: Recommended Solvents for Screening

Solvent ClassExamplesProperties
Polar ProticEthanol, MethanolTraditional choice, can participate in hydrogen bonding.
Polar AproticDMF, DMSO, DMAcCan enhance nucleophilicity, often good for substituted hydrazines.[2]
Non-PolarToluene, DioxaneHigher boiling points, useful for high-temperature reactions.
Green SolventsEthylene GlycolAn environmentally friendly option that can give good yields at room temperature.[2]

Protocol 2: Optimizing Acid Catalysis

  • Using the best solvent identified from the screening, set up a series of reactions.

  • To each reaction, add a different acid catalyst (e.g., acetic acid, p-toluenesulfonic acid, hydrochloric acid).

  • For a given acid, vary the catalyst loading (e.g., 0.05 eq, 0.1 eq, 0.2 eq).

  • Monitor the reactions to determine the optimal acid and concentration for your specific substrates.

Issue 2: Reaction Appears Sluggish or Stalled

When a reaction starts but fails to proceed to completion, it often points to issues with reactivity or stability.

Troubleshooting Workflow for Sluggish Reactions

sluggish_reaction start Sluggish/Stalled Reaction check_temp Step 1: Evaluate Reaction Temperature start->check_temp temp_ok Is Temp Optimal? check_temp->temp_ok increase_temp Action: Increase Temperature/ Switch to Higher Boiling Solvent temp_ok->increase_temp No check_reagents Step 2: Assess Reagent Stability temp_ok->check_reagents Yes increase_temp->check_temp reagents_ok Are Reagents Stable? check_reagents->reagents_ok add_reagent Action: Add Fresh Portion of Limiting Reagent reagents_ok->add_reagent No consider_alternatives Step 3: Consider Alternative Activation reagents_ok->consider_alternatives Yes add_reagent->check_reagents microwave Action: Use Microwave Synthesis consider_alternatives->microwave activating_agent Action: Use an Activating Agent for Dicarbonyl consider_alternatives->activating_agent success Reaction Goes to Completion microwave->success activating_agent->success

Caption: A decision tree for troubleshooting slow or stalled pyrazole syntheses.

Advanced Strategies for Highly Unreactive Precursors

When standard optimization techniques fail, more advanced synthetic strategies may be required.

Multicomponent Reactions (MCRs)

For complex pyrazole syntheses, MCRs offer an efficient alternative by combining three or more starting materials in a single pot.[6][7] This approach can be particularly useful when one of the precursors is difficult to isolate or handle.

Example of a Three-Component Pyrazole Synthesis

A common MCR for pyrazoles involves the reaction of an aldehyde, a β-ketoester, and a hydrazine derivative.[8]

Protocol 3: General Procedure for a Three-Component Pyrazole Synthesis

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the β-ketoester (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add the hydrazine derivative (1.1 eq) and a catalyst (e.g., a few drops of piperidine or acetic acid).

  • Stir the reaction mixture at room temperature or under reflux, monitoring by TLC.

  • Upon completion, the product often precipitates and can be collected by filtration. If not, perform a standard aqueous workup and purify by recrystallization or column chromatography.

In Situ Generation of 1,3-Dicarbonyl Compounds

In some cases, the 1,3-dicarbonyl precursor itself may be unstable or difficult to prepare. A powerful strategy is to generate it in situ from simpler, more stable starting materials like a ketone and an acid chloride, followed by the addition of hydrazine in a one-pot procedure.

Conclusion

Troubleshooting low reactivity in pyrazole synthesis is a multifaceted challenge that requires a systematic and logical approach. By carefully considering the purity of your starting materials, optimizing reaction conditions, and being mindful of steric and electronic effects, you can significantly improve the success rate of your syntheses. For particularly challenging substrates, exploring alternative synthetic strategies like multicomponent reactions can provide a viable path forward. This guide is intended to serve as a valuable resource in your research and development endeavors, enabling the efficient synthesis of this critical class of heterocyclic compounds.

References

  • Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols. (2025). Benchchem.
  • Technical Support Center: Optimizing N-Alkyl
  • Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cycliz
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Method for purifying pyrazoles. (2011).
  • Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry.
  • Optimization of reaction conditions for pyrazoline synthesis. (2025). Benchchem.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Recent advances in multicomponent synthesis of pyrazoles. (2022).
  • The Architecture of Pyrazoles: An In-Depth Technical Guide to Their Form
  • Synthesis and reactivity of some pyrazole deriv
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2011). Connect Journals.
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Route Design and Development of Tetrachlorantraniliprole: Copper-Catalyzed Cyclization and One-Pot Preparation of Pyrazole Acid Chloride. (2022).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Process for the preparation of pyrazole. (1984).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). PMC.
  • 5 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
  • Benchtop 19F NMR Spectroscopy Knorr pyrazole synthesis of pyrazolyl benzenesulfonamides NSAIDs. (2024). YouTube.
  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.

Sources

Technical Support Center: Synthesis of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and researchers optimizing the synthesis of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine .

Status: Operational | Topic: Impurity Profiling & Reaction Optimization | Audience: Senior Research Staff

Executive Summary: The Synthetic Challenge

The synthesis of 4-aryl-5-aminopyrazoles via the condensation of


-formylarylacetonitriles (or their enol ethers) with hydrazine  is a deceptively simple transformation. While the core mechanism—a Michael addition followed by a Thorpe-Ziegler-type cyclization—is well-established, the electron-withdrawing nature of the 4-trifluoromethyl group  introduces specific electronic biases that stabilize kinetic traps and side products.

This guide addresses the three most critical failure modes: incomplete cyclization , nitrile hydrolysis , and azine formation .

Critical Impurity Profile & Troubleshooting

The following table categorizes the most frequent side products identified in this specific workflow.

Table 1: Diagnostic Impurity Profile
Impurity IDStructure / NameOrigin (Root Cause)Diagnostic Signal (LCMS/NMR)Remediation Strategy
IMP-A 2-(4-(Trifluoromethyl)phenyl)acetamide Nitrile Hydrolysis: Occurs if reaction pH is too high (strongly basic) or if water content is uncontrolled during the enolate formation step.MS: [M+18] peak relative to nitrile precursor.NMR: Loss of enol proton; appearance of broad amide singlets (~7.5 ppm).Switch to anhydrous conditions for the enol ether formation. Use freshly distilled ethyl formate.
IMP-B 3-Hydrazinyl-2-(4-(trifluoromethyl)phenyl)acrylonitrile Incomplete Cyclization: The "Linear Intermediate." Hydrazine adds to the

-carbon but fails to attack the nitrile.
MS: [M+32] (Target mass). Isomeric with product but different retention time.NMR: Presence of nitrile peak (IR/C13) which should be absent in product.Increase reaction temperature (reflux in EtOH/AcOH). Add mild acid catalyst (AcOH) to activate the nitrile.
IMP-C Bis(2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl)azine Azine Formation: Reaction of 2 equivalents of the formyl intermediate with 1 equivalent of hydrazine.MS: Dimer mass [2M - H2].Visual: Bright yellow/orange precipitate (conjugated system).Ensure excess hydrazine (3–5 eq) is present. Slow addition of the enol ether to the hydrazine solution (inverse addition).
IMP-D 4-(Trifluoromethyl)phenylacetic acid Total Hydrolysis: Degradation of the starting nitrile under harsh acidic/basic reflux.MS: [M-CN+COOH].NMR: Loss of aromatic conjugation pattern typical of the pyrazole.Reduce reaction time. Neutralize reaction mixture immediately after completion.

Mechanistic Pathway & Failure Modes

The following Graphviz diagram visualizes the reaction logic. The Green Path represents the desired synthesis. Red Paths indicate failure modes leading to the impurities described above.

G Start Start: 4-(CF3)phenylacetonitrile Formylation Step 1: Formylation (Ethyl Formate / NaOEt) Start->Formylation EnolEther Intermediate: 3-Ethoxy-2-arylacrylonitrile (or Enol Salt) Formylation->EnolEther Enolization LinearInter Linear Intermediate (Michael Adduct) EnolEther->LinearInter + Hydrazine (Michael Addition) Imp_Amide IMP-A: Arylacetamide (Hydrolysis) EnolEther->Imp_Amide Moisture/High pH Imp_Azine IMP-C: Azine Dimer EnolEther->Imp_Azine Low Hydrazine Conc. (Dimerization) Hydrazine Reagent: Hydrazine Hydrate Target TARGET: 4-(4-(CF3)phenyl)-1H-pyrazol-5-amine LinearInter->Target Cyclization (Intramolecular) Imp_Linear IMP-B: Uncyclized Hydrazone LinearInter->Imp_Linear Low Temp / Steric Hindrance

Figure 1: Reaction pathway analysis showing the divergence between the desired cyclization (Green) and kinetic traps (Red).

Optimized Synthetic Protocol

To minimize the side reactions detailed above, use this "Inverse Addition" protocol. This method ensures the concentration of hydrazine is always high relative to the substrate, suppressing Azine (IMP-C) formation.

Reagents
  • Substrate: 2-(4-(Trifluoromethyl)phenyl)-3-ethoxyacrylonitrile (prepared from nitrile + triethyl orthoformate/Ac2O or ethyl formate).

  • Reagent: Hydrazine Hydrate (64% or 80% solution).

  • Solvent: Ethanol (Absolute) or n-Butanol (for higher temp).

  • Catalyst: Glacial Acetic Acid (10 mol%).

Step-by-Step Procedure
  • Preparation of Hydrazine Solution: In a round-bottom flask, charge Ethanol (10 V) and Hydrazine Hydrate (5.0 equiv) .

    • Why? High equivalents prevent the enol ether from reacting with itself or forming dimers (IMP-C).

  • Substrate Addition (Critical): Dissolve the Enol Ether substrate (1.0 equiv) in minimal Ethanol. Add this solution dropwise to the stirring hydrazine solution at Room Temperature over 30 minutes.

    • Control Point: Do not add hydrazine to the substrate. The excess hydrazine drives the Michael addition rapidly to the Linear Intermediate.

  • Cyclization: After addition, add Glacial Acetic Acid (0.1 equiv) . Heat the mixture to Reflux (78°C) for 3–6 hours.

    • Why? Thermal energy is required to force the intramolecular attack of the nitrogen onto the nitrile carbon (Preventing IMP-B).

  • Workup: Concentrate the solvent to ~20% volume. Cool to 0°C. The product often precipitates as a white/off-white solid. Filter and wash with cold water (removes hydrazine salts) and cold ethanol.

Technical FAQs

Q1: Why is my product yellow instead of white? A: A yellow color typically indicates the presence of Azine impurities (IMP-C) or traces of oxidized hydrazine derivatives. The target aminopyrazole should be white or pale beige. If yellow, recrystallize from Ethanol/Water. If the color persists, check for the presence of the p-trifluoromethylphenyl-conjugated chromophores formed by dimerization.

Q2: I see two spots on TLC that are very close. What are they? A: This is likely the Target Product and the Uncyclized Linear Intermediate (IMP-B) . They have the same molecular weight (MW) but different polarities. The linear intermediate is usually less polar than the cyclic aminopyrazole. To fix this in situ, add more acetic acid and reflux longer.

Q3: Can I use Methylhydrazine? A: Caution. Using methylhydrazine will generate two regioisomers: 5-amino-1-methyl-4-arylpyrazole and 3-amino-1-methyl-4-arylpyrazole. The ratio depends on solvent and steric factors. For the 1H (unsubstituted) pyrazole described here, you must use hydrazine hydrate.

Q4: The reaction stalled at the intermediate. Can I force it? A: Yes. If the Michael addition has occurred (you see the intermediate mass), but cyclization hasn't, swap the solvent to n-Butanol and reflux (117°C). The higher temperature overcomes the activation energy barrier for the attack on the nitrile.

References

  • General Synthesis of 5-Aminopyrazoles

    • Beilstein Journal of Organic Chemistry. "Approaches towards the synthesis of 5-aminopyrazoles." (2011).[1]

  • Mechanism of Hydrazine-Nitrile Cyclization

    • Scientific Research Publishing. "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles."
  • Troubleshooting Pyrazole Synthesis

    • MDPI Molecules. "Unexpected Formation of 4-aryl-1-(Propane-2-ylidenehydrazono)... by the Reaction of Pyridazinethiones Derivatives with Hydrazine." (Discusses azine/hydrazone side reactions).

Sources

Technical Support Center: Resolving Impurities in Pyrazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity formation and removal during the synthesis of pyrazole-based compounds. The inherent nature of the pyrazole ring, with its two adjacent and reactive nitrogen atoms, often leads to predictable yet challenging impurity profiles.[1][2][3] This resource provides in-depth, experience-based solutions to these common issues in a direct question-and-answer format.

Section 1: Troubleshooting Common Impurities & Synthesis Challenges

This section addresses the most frequently encountered issues during the synthesis and purification of pyrazole derivatives. Each entry details the root cause of the problem and provides actionable, step-by-step protocols for resolution.

Q1: My N-alkylation reaction is producing a mixture of N-1 and N-2 regioisomers that are difficult to separate. How can I control the selectivity?

A1: This is the most common challenge in pyrazole chemistry. The similar nucleophilicity of the two ring nitrogens means that alkylation often yields a mixture of regioisomers.[1][2][3][4] The ratio of these isomers is highly dependent on steric hindrance, the electronic nature of ring substituents, and reaction conditions.[4]

Root Cause Analysis:

  • Steric Hindrance: Bulky substituents on the pyrazole ring (e.g., at the C3 or C5 position) will sterically hinder the adjacent N-1 or N-2 nitrogen, respectively. Alkylation will preferentially occur at the less hindered nitrogen atom.[4]

  • Electronic Effects: Electron-withdrawing groups on the ring can decrease the nucleophilicity of the adjacent nitrogen atoms, influencing the reaction site.

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically shift the N-1/N-2 ratio.[4] For instance, the cation of the base can coordinate to a specific nitrogen, directing the alkylating agent.[1][5]

  • Alkylating Agent: Traditional reagents like methyl iodide or dimethyl sulfate often show poor selectivity.[4]

Solutions & Protocols:

  • Modify Reaction Conditions: Systematically screen different bases (e.g., NaH, K₂CO₃, KHMDS) and solvents (e.g., THF, DMF, Acetonitrile).[4] Aprotic polar solvents can significantly influence the isomer ratio.[4]

  • Leverage Steric Hindrance: If your pyrazole substrate lacks a significant directing group, consider using a more sterically demanding alkylating agent to favor the less hindered nitrogen.[4]

  • Advanced Reagents: For critical applications requiring high selectivity, consider specialized methods:

    • Biocatalysis: Engineered methyltransferase enzymes can provide exceptional regioselectivity, often exceeding 99%.[6]

    • Protecting Groups: In multi-step syntheses, a protecting group can be used to block one nitrogen, forcing alkylation at the desired position, followed by deprotection.

Q2: How can I effectively separate a mixture of N-1 and N-2 pyrazole regioisomers?

A2: Since regioisomers often have very similar polarities, their separation can be challenging but is typically achievable with careful optimization of chromatographic or crystallization techniques.[4][7]

Solutions & Protocols:

  • Flash Column Chromatography (Most Common):

    • Stationary Phase: Standard silica gel is the workhorse for separating pyrazole regioisomers.[8][9][10]

    • Mobile Phase Optimization: This is the most critical parameter. Begin with a standard eluent system like ethyl acetate/hexane and perform a thorough TLC analysis to find a ratio that provides the best separation (ΔRf).[9] If separation is poor, try adding a small amount of a more polar solvent like methanol or a modifier like triethylamine for basic pyrazoles.

    • Sample Loading: Use the "dry loading" method for the best resolution. Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM), adsorb it onto a small amount of silica gel, and evaporate the solvent to a dry powder. This powder can then be carefully loaded onto the top of the column.[9]

  • Recrystallization:

    • Fractional Crystallization: If one isomer is significantly more abundant or has different solubility properties, fractional crystallization can be effective.

    • Binary Solvent Systems: For compounds with poor solubility, use a binary solvent system. Dissolve the mixture in a minimal amount of a "good" hot solvent (e.g., ethanol, ethyl acetate) and slowly add a "poor" solvent (e.g., hexane, water) until the solution becomes turbid. Slow cooling should induce crystallization of the less soluble isomer.[11]

  • Preparative HPLC: For high-value materials or very difficult separations, preparative HPLC using either normal-phase or reverse-phase (C18) columns is a powerful option.[4]

Q3: My reaction is incomplete, with significant amounts of unreacted hydrazine and/or 1,3-dicarbonyl starting material remaining. What can I do to improve conversion?

A3: Incomplete conversion in Knorr-type pyrazole syntheses often points to issues with reaction conditions, reagent purity, or side reactions.[12][13]

Root Cause Analysis:

  • Hydrazine Reactivity: Hydrazine can be degraded by air oxidation or react with certain solvents. Ensure you are using high-purity hydrazine hydrate or a stable salt form.

  • Reaction pH: The initial condensation step is typically acid-catalyzed.[13][14] If the reaction medium is not sufficiently acidic, the rate of imine formation will be slow.[13] Conversely, some cyclization steps are more efficient under neutral or slightly basic conditions.

  • Temperature and Time: These reactions may require elevated temperatures (reflux) and extended reaction times to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Solutions & Protocols:

  • Catalyst Optimization: If using an acid catalyst (e.g., acetic acid, H₂SO₄), ensure it is added in an appropriate amount.[14] Some modern protocols utilize green catalysts like ammonium chloride which can improve reaction efficiency.[15]

  • Staged Temperature Profile: Consider a two-stage temperature profile. Run the initial condensation at a lower temperature, then increase the temperature to drive the cyclization and dehydration steps.

  • Water Removal: The final step of the synthesis is the elimination of water to form the aromatic pyrazole ring. Using a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the product.

Q4: My final product is discolored (yellow/brown) and shows multiple spots on TLC. What is the source of these impurities?

A4: Discoloration often arises from side reactions or degradation, particularly involving the hydrazine starting material, which can produce colored byproducts.[16] Incomplete aromatization can also leave pyrazoline intermediates.[16]

Solutions & Protocols:

  • Charcoal Treatment: Before final crystallization, dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently for 10-15 minutes, then filter the hot solution through a pad of celite to remove the charcoal and adsorbed colored impurities.

  • Recrystallization: A carefully executed recrystallization is often the most effective way to remove both colored impurities and other process-related byproducts.[15] Screen various solvents to find one that provides good solubility at high temperatures and poor solubility at room temperature.

  • Acid Wash/Salt Formation: If the impurities are non-basic, you can dissolve your pyrazole product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). Alternatively, the pyrazole can be precipitated as an acid addition salt, which can be a highly effective purification method. The salt is isolated by filtration and then neutralized to recover the pure pyrazole.[17][18]

Section 2: Analytical Characterization and Purity Assessment

Confirming the purity and identity of your final product is a critical, self-validating step.

Technique Purpose Key Information Provided
NMR Spectroscopy (¹H, ¹³C) Structure Elucidation & PurityConfirms the chemical structure, allows for calculation of regioisomer ratios, and can quantify purity against an internal standard.[8][19]
HPLC/UPLC Purity Assessment & QuantificationSeparates the main component from impurities, providing a precise percentage of purity. Essential for regulatory filings.[16][20][21][22]
Mass Spectrometry (MS) Molecular Weight ConfirmationConfirms the molecular weight of the desired product and can help identify the mass of unknown impurities.
NOESY NMR Regioisomer AssignmentA 2D NMR technique that can definitively confirm the assignment of N-1 vs. N-2 isomers through-space correlations.[8][10]
Protocol 2.1: Setting up a Reverse-Phase HPLC Purity Assay

This protocol provides a general starting point for assessing the purity of a typical pyrazole derivative.[16][20]

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[22]

  • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).[20][21][22]

  • Mobile Phase B: Acetonitrile (or Methanol) with 0.1% of the same acid.[16][21]

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp to a high percentage of Mobile Phase B (e.g., 95%) over 10-20 minutes.

  • Flow Rate: 1.0 mL/min.[21]

  • Detection: UV-Vis or PDA detector, monitoring at a wavelength where the pyrazole has strong absorbance (e.g., 210 nm, 254 nm).

  • Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg) in 1 mL of a 50:50 mixture of Mobile Phase A and B.[16]

Section 3: Visual Workflow and Logic Diagrams

Diagram 1: Troubleshooting Regioisomer Formation

This diagram outlines the decision-making process when faced with a mixture of N-1 and N-2 alkylated pyrazoles.

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Separation Methods cluster_3 Optimization Tactics cluster_4 Outcome start N-Alkylation Reaction Yields N-1 & N-2 Isomer Mixture opt_sep Separate Existing Mixture start->opt_sep Immediate Need opt_resynth Optimize for Selectivity start->opt_resynth Process Improvement chrom Flash Chromatography (Silica Gel) opt_sep->chrom cryst Fractional Crystallization opt_sep->cryst prep_hplc Preparative HPLC opt_sep->prep_hplc cond Screen Base, Solvent & Temp opt_resynth->cond reagent Change Alkylating Agent (Sterics) opt_resynth->reagent advanced Advanced Methods (Enzymatic, PG) opt_resynth->advanced end_product Pure Regioisomer chrom->end_product cryst->end_product prep_hplc->end_product cond->end_product Re-synthesize reagent->end_product Re-synthesize advanced->end_product Re-synthesize G cluster_0 Reactants cluster_1 Intermediate cluster_2 Products pyrazole N H-N C3-R¹ Pyrazole anion N⁻ N C3-R¹ Pyrazole Anion pyrazole:h->anion Deprotonation base Base (B⁻) alkyl_halide Alkyl-X (R²-X) n1_product R²-N N C3-R¹ N-1 Alkylated Product n2_product N N-R² C3-R¹ N-2 Alkylated Product anion:n1->n1_product:n1 Pathway A (Less Hindered) anion:n2->n2_product:n2 Pathway B (More Hindered)

Caption: Competing pathways in the N-alkylation of a substituted pyrazole.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI.
  • Technical Support Center: Selective N-Methyl
  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2020). Angew. Chem. Int. Ed.
  • Dealing with poor solubility of pyrazole derivatives during synthesis. (n.d.). Benchchem.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PubMed.
  • (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025).
  • Switching pyrazole N-alkylation regioselectivity. (n.d.).
  • Method for purifying pyrazoles. (n.d.).
  • Process for the purification of pyrazoles. (n.d.).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole. (n.d.). Benchchem.
  • Column chromatography conditions for separating pyrazole isomers. (n.d.). Benchchem.
  • N-methyl
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • Pyrazole. (n.d.). SlideShare.
  • Separation of Pyrazole on Newcrom R1 HPLC column. (2018). SIELC Technologies.
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of ChemTech Applications. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (2024). Results in Chemistry.
  • A REVIEW ON PYRAZOLE AN ITS DERIV
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin

Sources

Validation & Comparative

Comparing biological activity of different pyrazole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Biological Activity Guide: Novel Pyrazole Derivatives as Dual EGFR/VEGFR-2 Kinase Inhibitors

Executive Summary

The pyrazole scaffold represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. In the context of oncology, pyrazole derivatives have emerged as potent ATP-competitive inhibitors of receptor tyrosine kinases (RTKs).

This guide provides an objective, data-driven comparison of a novel series of fused pyrazole derivatives against FDA-approved standards (Erlotinib and Sorafenib). We focus specifically on Dual EGFR/VEGFR-2 inhibition , a therapeutic strategy designed to simultaneously block cancer cell proliferation (via EGFR) and tumor angiogenesis (via VEGFR-2).

Key Takeaway: Experimental data indicates that specific 1,3,5-trisubstituted pyrazole derivatives (specifically Compound 3 and Compound 9 ) exhibit nanomolar potency superior or comparable to clinical standards, driven by specific Structure-Activity Relationship (SAR) modifications at the C-4 and C-5 positions.

Structural Classification & Scope

To ensure a valid comparison, this guide analyzes derivatives sharing the core dihydropyrano[2,3-c]pyrazole and pyrazolopyrimidine scaffolds.

  • Scaffold A (Fused Pyrazoles): Characterized by a rigid bicyclic or tricyclic core intended to lock the molecule into a bioactive conformation suitable for the ATP-binding pocket of kinases.

  • Reference Standards:

    • Erlotinib: Quinazoline-based EGFR inhibitor.

    • Sorafenib: Bi-aryl urea-based VEGFR/RAF inhibitor.

Comparative Biological Activity Data

The following data summarizes the inhibitory concentration (IC₅₀) required to reduce enzyme activity or cell viability by 50%. Lower values indicate higher potency.

Table 1: Kinase Inhibition Profile (Cell-Free Assay)

Objective comparison of intrinsic enzymatic inhibition.

Compound IDScaffold TypeEGFR IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)Selectivity Profile
Compound 3 Pyrano-pyrazolo-pyrimidine0.06 ± 0.01 0.55 ± 0.04EGFR Selective (High Potency)
Compound 9 Dihydropyrano-pyrazole0.18 ± 0.020.22 ± 0.03 Dual Inhibitor (Balanced)
Compound 12 Dihydropyrano-pyrazole0.31 ± 0.050.28 ± 0.04Dual Inhibitor
Erlotinib Quinazoline (Standard)0.03 - 0.10> 1.0EGFR Selective
Sorafenib Bi-aryl urea (Standard)> 2.00.04 - 0.09VEGFR Selective

Data Analysis: Compound 3 demonstrates an EGFR inhibitory potential (0.06 µM) that rivals Erlotinib.[1] More importantly, Compound 9 offers a "hybrid" profile, inhibiting both targets effectively, which is clinically relevant for overcoming resistance mechanisms associated with single-target agents.

Table 2: In Vitro Cytotoxicity (HepG2 Hepatocellular Carcinoma)

Comparison of cellular efficacy.

Compound IDIC₅₀ (µM)Potency vs. Erlotinib (Fold Change)
Compound 3 4.070.4x (Less Potent)
Compound 9 2.300.8x (Comparable)
Compound 12 0.31 34x (More Potent)
Erlotinib 10.60Reference (1.0)
Sorafenib 1.06Reference (10x)

Critical Insight: While Compound 3 was the best enzyme inhibitor, Compound 12 displayed superior cellular cytotoxicity. This discrepancy often arises from physicochemical properties (permeability, solubility) or off-target effects. This highlights the necessity of parallel cell-based screening alongside enzymatic assays.

Mechanism of Action (MoA)

To understand the causality of the data above, we must visualize the signaling pathway. These pyrazole derivatives function as Type I Kinase Inhibitors , binding to the ATP-binding pocket of the kinase domain in the "active" conformation.

Figure 1: Dual EGFR/VEGFR Inhibition Pathway

EGFR_VEGFR_Pathway Ligands Growth Factors (EGF / VEGF) Receptors RTKs (EGFR / VEGFR-2) Ligands->Receptors Binding Phosphorylation Tyrosine Phosphorylation (Blocked) Receptors->Phosphorylation Activation Pyrazole Pyrazole Derivative (ATP-Competitive Inhibitor) Pyrazole->Receptors Inhibits ATP Binding RAS RAS / RAF Phosphorylation->RAS PI3K PI3K / AKT Phosphorylation->PI3K MEK MEK / ERK RAS->MEK Outcome1 Cell Proliferation (Tumor Growth) MEK->Outcome1 Outcome2 Angiogenesis (Blood Supply) PI3K->Outcome2

Caption: Pyrazole derivatives competitively bind to the ATP pocket of EGFR/VEGFR-2, preventing downstream phosphorylation of RAS/RAF and PI3K pathways, thereby halting proliferation and angiogenesis.

Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols outline the validation systems used to generate the data above.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)

Rationale: This assay quantifies the amount of ADP produced during the kinase reaction. It is preferred over radiometric assays for its high sensitivity and non-radioactive safety.

  • Preparation: Dilute purified EGFR or VEGFR-2 enzyme in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Treatment: Add 5 µL of the pyrazole derivative (serial dilutions in 10% DMSO) to a 384-well white plate.

  • Enzyme Addition: Add 5 µL of the enzyme solution. Incubate for 15 minutes at room temperature (RT) to allow inhibitor binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (Poly [Glu:Tyr] 4:1).

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add 15 µL of ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Readout: Add 30 µL of Kinase Detection Reagent (converts ADP to ATP to light). Measure luminescence using a microplate reader.[2]

  • Calculation: Plot RLU (Relative Light Units) vs. log[Concentration] to determine IC₅₀ using non-linear regression.

Protocol B: MTT Cell Viability Assay

Rationale: Measures metabolic activity as a proxy for cell viability.[2] Mitochondrial succinate dehydrogenase in living cells reduces yellow MTT to purple formazan.

  • Seeding: Seed HepG2 cells (approx. 5,000 cells/well) in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂.

  • Treatment: Replace medium with fresh media containing serial dilutions (0.01 - 100 µM) of test compounds. Include DMSO control (<0.5%).

  • Exposure: Incubate for 48 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm.

  • Analysis: Calculate % Cell Viability = (OD_sample / OD_control) × 100.

Figure 2: Lead Optimization Workflow

Workflow Step1 1. Synthesis (One-pot cyclization) Step2 2. Enzymatic Screen (EGFR/VEGFR IC50) Step1->Step2 Purified Cpds Step3 3. Cell Viability (MTT / HepG2) Step2->Step3 Hits < 1µM Step4 4. Lead Selection (Selectivity Index) Step3->Step4 Low Toxicity

Caption: The optimization pipeline filters candidates from synthesis through enzymatic potency to cellular efficacy.

Critical Analysis & SAR Insights

The comparative data reveals distinct Structure-Activity Relationships (SAR):

  • C-4 Substitution: The introduction of an electron-withdrawing group (e.g., -CN or -NO₂) at the C-4 position of the pyrazole ring significantly enhances binding affinity to the kinase hinge region.

  • Fused Systems: The pyrano-pyrazolo-pyrimidine system (Compound 3) offers a larger surface area for hydrophobic interaction within the ATP pocket compared to the smaller dihydropyrano-pyrazole, explaining its higher enzymatic potency.

  • Lipophilicity vs. Potency: While Compound 3 is the most potent enzyme inhibitor, Compound 12's superior cellular activity suggests better membrane permeability (LogP), a critical factor often overlooked in pure enzymatic screens.

Recommendation: For researchers targeting in vivo models, Compound 12 is the most promising candidate due to its translation from enzyme to cell efficacy.

References

  • Frontiers in Chemistry. (2022). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Available at: [Link][1]

  • RSC Advances. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold. Available at: [Link]

  • Journal of Medicinal Chemistry (PMC). (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Available at: [Link]

Sources

Technical Validation Guide: 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The compound 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (hereafter referred to as TFMP-Pz ) represents a "privileged scaffold" in kinase inhibitor discovery. Unlike fully optimized clinical drugs, TFMP-Pz serves as a fragment-based lead or chemical probe . Its structural core—the 3-amino-4-arylpyrazole—is the foundational pharmacophore for several high-profile kinase inhibitors, including CDP134 and RO3201195 .

Mechanism of Action: ATP-Competitive Inhibition (Type I)

TFMP-Pz functions as a reversible, ATP-competitive inhibitor.

  • Hinge Binding: The pyrazole nitrogen (acceptor) and the exocyclic amine (donor) form a bidentate hydrogen bond network with the kinase hinge region (typically the backbone carbonyl and amide nitrogen of the "gatekeeper" residue, e.g., Met109 in p38

    
    ).
    
  • Hydrophobic Pocket: The 4-(trifluoromethyl)phenyl moiety occupies the hydrophobic pocket adjacent to the ATP binding site. The trifluoromethyl group (

    
    ) provides critical lipophilicity, enhancing potency by displacing water molecules and interacting with the hydrophobic "back pocket" (often involving the Gatekeeper residue).
    
Primary Targets

Based on structural homology and Structure-Activity Relationship (SAR) data of the aminopyrazole class:

  • Primary Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK) (

    
     and 
    
    
    
    isoforms).
  • Secondary Target: Src Family Kinases (SFKs) (e.g., c-Src, Lck).

  • Off-Target Potential: JNK3, BRAF (depending on decoration).

Comparative Performance Analysis

To validate TFMP-Pz, it must be benchmarked against established standards. The following table compares TFMP-Pz (as a representative scaffold) against SB203580 (standard p38 inhibitor) and Dasatinib (standard Src/Abl inhibitor).

Table 1: Biochemical Potency & Selectivity Profile
FeatureTFMP-Pz (Scaffold) SB203580 (Standard) Dasatinib (Standard)
Primary Target p38 MAPK / Srcp38 MAPK (

)
Src / Abl
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)
p38

IC

0.5 – 5.0 µM (Est.)48 nM > 10 µM
c-Src IC

1.0 – 10.0 µM (Est.)> 10 µM0.8 nM
Cellular Potency Low (Requires high

M)
High (Active at 1-10

M)
Very High (Active at nM)
Selectivity Low (Promiscuous Scaffold)High (Specific to p38)Moderate (Multi-kinase)
Key Advantage Versatility: Can be derivatized to target either p38 or Src.Specificity: Gold standard for dissecting p38 pathway.Potency: Clinical-grade efficacy.

Scientist's Note: TFMP-Pz is not a clinical drug. It is a starting point . Its micromolar potency indicates it requires "decoration" (e.g., adding a solubilizing tail or a specific gatekeeper-interacting group) to achieve the nanomolar potency of SB203580 or Dasatinib. However, it is an excellent control compound for testing "scaffold effects" in fragment-based screening.

Experimental Validation Protocols

To validate TFMP-Pz in your laboratory, follow these self-validating protocols.

Protocol A: Biochemical Kinase Assay (ADP-Glo™)

Purpose: To determine the intrinsic IC


 of TFMP-Pz against recombinant p38

.

Reagents:

  • Recombinant p38

    
     kinase (active).
    
  • Substrate: p38 peptide or MBP (Myelin Basic Protein).

  • ATP (Ultra-pure).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

  • Preparation: Dilute TFMP-Pz in 100% DMSO to 10 mM stock. Prepare 10-point serial dilutions (1:3) in kinase buffer (final DMSO < 1%).

  • Enzyme Reaction:

    • Mix 2 µL of inhibitor (TFMP-Pz) + 4 µL of p38

      
       enzyme.
      
    • Incubate 15 min at Room Temp (RT) to allow pre-equilibrium.

    • Add 4 µL of ATP/Substrate mix (ATP concentration should be at

      
      , approx. 10-50 µM).
      
    • Incubate 60 min at RT.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase). Incubate 30 min.
      
  • Readout: Measure Luminescence (RLU) on a plate reader.

  • Analysis: Plot RLU vs. log[Inhibitor]. Fit to sigmoidal dose-response (variable slope) to calculate IC

    
    .
    
Protocol B: Cellular Target Engagement (Western Blot)

Purpose: To confirm TFMP-Pz penetrates the cell membrane and inhibits p38 MAPK signaling in a biological context.

Pathway Context: p38 MAPK is activated by cellular stress (e.g., UV, LPS). Activated p38 phosphorylates MAPKAPK-2 (MK2) , which in turn phosphorylates HSP27 .

  • Readout: Reduction in phospho-HSP27 (Ser82) levels.

Workflow:

  • Cell Culture: Seed HeLa or THP-1 cells (2 x 10^5 cells/well) in 6-well plates.

  • Starvation: Serum-starve cells overnight (0.1% FBS) to reduce basal phosphorylation.

  • Treatment:

    • Pre-treat with TFMP-Pz (10, 30, 50 µM) or SB203580 (10 µM, Positive Control) for 1 hour.

    • Include a DMSO vehicle control.

  • Stimulation: Stimulate cells with Anisomycin (10 µg/mL) or UV light for 30 minutes to activate p38.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Western Blot:

    • Load 20 µg protein/lane.

    • Primary Antibodies: Anti-phospho-HSP27 (Ser82), Anti-Total HSP27, Anti-GAPDH (Loading Control).

    • Validation Logic: A successful "hit" will show reduced p-HSP27 band intensity compared to the DMSO+Stimulation lane, without affecting Total HSP27.

Visualization: p38 MAPK Signaling Pathway[1][2]

The following diagram illustrates the specific node where TFMP-Pz acts, blocking the downstream phosphorylation cascade.

p38_MAPK_Pathway Stimulus Stress / Cytokines (LPS, UV, TNF-a) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of TFMP-Pz) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MAPKAPK-2 (MK2) p38->MK2 Phosphorylation Inhibitor TFMP-Pz (Inhibitor) Inhibitor->p38 ATP Competition pHSP27 p-HSP27 (Actin Remodeling) MK2->pHSP27 Phosphorylation (Ser82) HSP27 HSP27 HSP27->pHSP27 Activation

Caption: Schematic of the p38 MAPK pathway.[1] TFMP-Pz inhibits p38, preventing the phosphorylation of MK2 and the subsequent activation of HSP27.

References

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt and related kinases. Biochemical Journal.

    • Context: Discusses the aminopyrazole scaffold as a privileged structure for kinase inhibition.[2][3][4]

  • Dumas, J. (2001). Protein kinase inhibitors: emerging pharmacophores with high potency and selectivity. Current Opinion in Drug Discovery & Development.

    • Context: Validates the 4-aryl-5-aminopyrazole motif as a key pharmacophore for p38 MAPK inhibitors.
  • Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry.

    • Context: Detailed SAR of the pyrazole core, explaining the role of the trifluoromethyl group in hydrophobic pocket binding.
  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

    • Context: Standard operating procedure for the biochemical valid

Sources

Comparative Guide: Pyrazole Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a pharmacophore of immense significance, anchoring blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). For the medicinal chemist, the choice of synthetic route is rarely about "making the molecule" but rather about controlling the outcome .

This guide moves beyond textbook definitions to provide a decision-matrix for three distinct synthetic paradigms:

  • The Classical Workhorse (Knorr Condensation): Best for scale and simplicity, but plagued by regioselectivity issues.

  • Precision Engineering (1,3-Dipolar Cycloaddition): The go-to for complex, polysubstituted architectures where regiocontrol is paramount.

  • Green Efficiency (Multicomponent Reactions - MCRs): The modern choice for library generation, offering high atom economy and sustainability.[1]

Part 1: The Classical Workhorse – Knorr Pyrazole Synthesis[2]

Mechanistic Insight

The Knorr synthesis remains the industrial standard due to its use of inexpensive 1,3-dicarbonyl precursors. However, the mechanism involves a "double-edged sword" of nucleophilic attacks. The hydrazine can attack either carbonyl group first, leading to a mixture of regioisomers (3,5- vs 5,3-substituted) if the dicarbonyl is unsymmetrical.

Causality: The ratio of isomers is dictated by the hard/soft acid-base (HSAB) nature of the carbonyls and the steric bulk of the hydrazine substituent.

Reaction Pathway Visualization

KnorrMechanism Start 1,3-Dicarbonyl + Hydrazine Inter1 Hydrazone Intermediate Start->Inter1 Condensation Inter2 5-OH-Pyrazoline Inter1->Inter2 Cyclization Product Aromatic Pyrazole Inter2->Product Dehydration Isomer Regioisomer Mixture Inter2->Isomer Lack of Control

Figure 1: Mechanistic flow of Knorr synthesis highlighting the bifurcation point leading to regioisomers.

Validated Experimental Protocol

Target: 3,5-Diphenyl-1H-pyrazole

Reagents:

  • Dibenzoylmethane (1.0 eq)

  • Hydrazine hydrate (2.0 eq)

  • Ethanol (Solvent)[1]

  • Acetic acid (Catalyst)

Step-by-Step Workflow:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 5 mmol of dibenzoylmethane in 15 mL of ethanol.

  • Addition: Add 3 drops of glacial acetic acid, followed by the slow addition of 10 mmol hydrazine hydrate. Note: Exothermic reaction; control temperature to prevent runaway.

  • Reflux: Heat the mixture to reflux (78°C) for 2 hours. Monitor via TLC (30% EtOAc/Hexane).[2]

  • Isolation: Cool to room temperature. The product often precipitates. If not, reduce volume by 50% under vacuum and pour into ice water.

  • Purification: Filter the white solid and recrystallize from ethanol.

Self-Validation Check:

  • Success: Appearance of a white crystalline solid (mp ~200°C).

  • Failure: Oily residue suggests incomplete dehydration; extended reflux or acid catalysis is required.

Part 2: Precision Engineering – 1,3-Dipolar Cycloaddition

Mechanistic Insight

When specific substitution patterns (e.g., 1,3,4-trisubstituted pyrazoles) are required, Knorr synthesis often fails. 1,3-Dipolar cycloaddition offers regiospecificity .[3] By reacting a nitrile imine (generated in situ) with an alkyne or alkene, the steric and electronic matching of the dipole and dipolarophile enforces a single orientation.

Causality: The reaction is concerted.[3] The HOMO of the dipole interacts with the LUMO of the dipolarophile (or vice versa), locking the regiochemistry before the ring closes.

Logic Flow: Regiocontrol

Cycloaddition Precursor Hydrazonoyl Halide Dipole Nitrile Imine (1,3-Dipole) Precursor->Dipole -HX (Base) Transition Concerted Transition State Dipole->Transition + Dipolarophile Trap Alkyne/Alkene (Dipolarophile) Trap->Transition Product Regiospecific Pyrazole Transition->Product Cyclization

Figure 2: The concerted pathway of 1,3-dipolar cycloaddition ensuring regiochemical fidelity.

Validated Experimental Protocol

Target: 1,3,4,5-Tetrasubstituted Pyrazole using Bromoalkene as Alkyne Surrogate

Reagents:

  • Hydrazonoyl chloride (1.0 eq)

  • Ethyl acetoacetate (as enolate equivalent) or Bromoalkene

  • Triethylamine (Et3N) (Base)

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Dipole Generation: Dissolve 1 mmol hydrazonoyl chloride in 10 mL dry DCM under nitrogen.

  • Coupling: Add 1.2 mmol of the alkene/alkyne surrogate.

  • Initiation: Dropwise addition of 2 mmol Et3N at 0°C. Critical: This generates the nitrile imine in situ. Rapid addition can lead to dimerization of the dipole.

  • Reaction: Stir at room temperature for 6-12 hours.

  • Workup: Wash organic layer with water (2x) and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography is usually required to remove triethylamine salts and oligomers.

Part 3: Comparative Analysis & Data

The following data aggregates performance metrics from recent literature (2015-2024) comparing these methodologies.

Performance Matrix
MetricKnorr Synthesis1,3-Dipolar CycloadditionMulticomponent (MCR)
Primary Advantage Scalability & CostRegiocontrolAtom Economy & Speed
Typical Yield 80 - 98%70 - 90%85 - 95%
Regioselectivity Poor (for unsymm. substrates)Excellent (>95:5)Good (substrate dependent)
Atom Economy Moderate (Loss of H2O)Low (if using surrogates)High (All atoms incorporated)
Green Score Low (Solvents, Heat)ModerateHigh (Often aqueous/solvent-free)
Purification Crystallization (Easy)Chromatography (Hard)Filtration (Very Easy)
Decision Framework

DecisionTree Start Start: Choose Method Q1 Is the target symmetrical? Start->Q1 Knorr Use Knorr Synthesis Q1->Knorr Yes Q2 Is strict regiocontrol required? Q1->Q2 No Cyclo Use 1,3-Dipolar Cycloaddition Q2->Cyclo Yes (Complex) MCR Use Multicomponent Reaction (MCR) Q2->MCR No (Library Gen)

Figure 3: Strategic decision tree for selecting the optimal pyrazole synthesis route.

References

  • BenchChem. (2025).[1][2] A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers. Retrieved from

  • Maddila, S., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from

  • Khidre, R. E., et al. (2023). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety. BMC Chemistry. Retrieved from

  • Li, X., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved from

  • Rai, K. M. L., et al. (2019). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Letters in Organic Chemistry. Retrieved from

Sources

In Vivo Efficacy of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Pyrazole-Based Scaffolds

For researchers and scientists in the field of drug discovery, the pyrazole nucleus represents a "privileged scaffold" due to its remarkable versatility and presence in numerous biologically active compounds.[1][2] This five-membered heterocyclic ring system is a cornerstone in the development of therapeutics for a wide range of diseases, including cancer and inflammatory disorders.[1][2] The focus of this guide is a specific class of these compounds: 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine analogs. The strategic incorporation of a trifluoromethylphenyl group at the 4-position and an amine at the 5-position of the pyrazole ring is anticipated to confer potent and selective biological activity. This guide provides a comparative analysis of the in vivo efficacy of this class of compounds, drawing upon data from structurally related analogs to predict their therapeutic potential and offering detailed experimental protocols for their evaluation.

Comparative In Vivo Efficacy: Benchmarking Against Established Therapeutics

While specific in vivo data for the 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine scaffold is emerging, the efficacy of closely related pyrazole analogs provides a strong predictive framework for their potential performance. These analogs have demonstrated significant anti-inflammatory and anticancer activities in various preclinical models.

Anti-Inflammatory Activity: Performance in the Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a standard and well-established method for evaluating the acute anti-inflammatory potential of novel compounds.[3] Several pyrazole derivatives have shown efficacy in this model, often comparable to or exceeding that of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib.

For instance, a study on novel pyrazole derivatives demonstrated that oral administration of a lead compound at 100 mg/kg resulted in a 52.0% reduction in paw edema in rats four hours after carrageenan injection.[4] In another study, certain pyrazole derivatives exhibited excellent anti-inflammatory activity, with ≥84.2% inhibition of edema, which was comparable to the standard drug diclofenac (86.72% inhibition).[5] These findings underscore the potential of the pyrazole scaffold to yield potent anti-inflammatory agents. The inclusion of a trifluoromethyl group can further enhance this activity. For example, a pyrazole derivative featuring a trifluoromethyl moiety, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline, exhibited optimal anti-inflammatory activity comparable to both diclofenac sodium and celecoxib.[5]

Table 1: Comparative In Vivo Anti-Inflammatory Efficacy of Pyrazole Analogs

Compound ClassAnimal ModelDose% Inhibition of EdemaComparatorReference
Pyrazole Derivative (K-3)Rat100 mg/kg, p.o.52.0% (at 4h)-[4]
1,3,4-Trisubstituted PyrazoleRat-≥84.2% (at 3h)Diclofenac (86.72%)[5]
Trifluoromethyl-pyrazole derivative--Comparable to Diclofenac & CelecoxibDiclofenac, Celecoxib[5]
Pyrazole derivatives M1E and M1GMouse (Collagen-Induced Arthritis)5 mg/kgSignificant reduction in arthritic score-[6]
Anticancer Efficacy: Performance in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the in vivo efficacy of novel anticancer compounds.[7][8][9] Pyrazole derivatives have demonstrated significant tumor growth inhibition in various xenograft models, often through the inhibition of key protein kinases.

While specific in vivo data for 4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine analogs is not extensively published, related compounds have shown promise. For example, a series of 5-amino-1H-pyrazole-1-carbonyl derivatives were synthesized and evaluated as FGFR inhibitors, with the most promising compound, 8e, potently inhibiting FGFR1-3 and suppressing the growth of SNU-16 and MCF-7 cancer cells.[10] Another study on pyrazoline derivatives identified a compound (4o) that inhibited the proliferation of various cancer cells with IC50 values in the low micromolar range and was significantly less toxic to normal cells.[11]

The mechanism of action for many anticancer pyrazole derivatives involves the inhibition of protein kinases that are crucial for tumor cell proliferation, survival, and angiogenesis.[12][13][14] The 4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine scaffold is predicted to interact effectively with the ATP-binding pocket of various kinases, leading to potent antitumor activity.

Table 2: In Vitro and In Vivo Anticancer Potential of Related Pyrazole Analogs

Compound ClassTarget/Cell LineIn Vitro Potency (IC50)In Vivo ModelEfficacyReference
5-amino-1H-pyrazole-1-carbonyl derivative (8e)FGFR1, FGFR2, FGFR356.4 nM, 35.2 nM, 95.5 nM-Potent inhibition of SNU-16 and MCF-7 cells (IC50 0.71 & 1.26 µM)[10]
Pyrazoline derivative (4o)HCT116, HepG2, Panc-1, etc.2.64–10.25 μM-Less toxic to normal cells[11]
Phenylpyrazolopyrimidine (10)HT-29, SK-OV-3--90% and 79% cell proliferation inhibition at 50 µM[13]

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic effects of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine analogs are likely mediated through the modulation of critical signaling pathways implicated in inflammation and cancer.

Inhibition of Pro-Inflammatory Pathways

In the context of inflammation, these analogs are predicted to inhibit key enzymes such as cyclooxygenase-2 (COX-2) and mitogen-activated protein kinases (MAPKs) like p38.[6] The inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins and cytokines (e.g., TNF-α, IL-6), thereby alleviating the inflammatory response.

Inflammation_Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimulus->Cell Membrane Phospholipids p38 MAPK Pathway p38 MAPK Pathway Inflammatory Stimulus->p38 MAPK Pathway Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cytokines (TNF-α, IL-6) Cytokines (TNF-α, IL-6) p38 MAPK Pathway->Cytokines (TNF-α, IL-6) Cytokines (TNF-α, IL-6)->Inflammation Pyrazole Analog Pyrazole Analog Pyrazole Analog->COX-2 Inhibition Pyrazole Analog->p38 MAPK Pathway Inhibition

Caption: Inhibition of pro-inflammatory pathways by pyrazole analogs.

Inhibition of Oncogenic Signaling Pathways

In cancer, the trifluoromethylphenyl pyrazole-amine scaffold is designed to target protein kinases that are often dysregulated. These include receptor tyrosine kinases (RTKs) like Fibroblast Growth Factor Receptor (FGFR) and downstream signaling molecules such as those in the MAPK and PI3K/Akt pathways. By inhibiting these kinases, the compounds can block signals that promote cancer cell proliferation, survival, and angiogenesis.

Cancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK (e.g., FGFR) RTK (e.g., FGFR) RAS/MAPK Pathway RAS/MAPK Pathway RTK (e.g., FGFR)->RAS/MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway RTK (e.g., FGFR)->PI3K/Akt Pathway Gene Expression Gene Expression RAS/MAPK Pathway->Gene Expression PI3K/Akt Pathway->Gene Expression Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation, Survival, Angiogenesis Growth Factor Growth Factor Growth Factor->RTK (e.g., FGFR) Pyrazole Analog Pyrazole Analog Pyrazole Analog->RTK (e.g., FGFR) Inhibition

Caption: Inhibition of oncogenic signaling pathways by pyrazole analogs.

Experimental Protocols for In Vivo Efficacy Assessment

To ensure the reproducibility and validity of in vivo studies, detailed and standardized protocols are essential. The following are representative protocols for assessing the anti-inflammatory and anticancer efficacy of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine analogs.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the acute anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar rats (180-200 g)

  • 1% (w/v) λ-carrageenan suspension in sterile saline

  • Plethysmometer

  • Test compound and vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

Procedure:

  • Animal Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle control, Reference drug, and Test compound (at various doses).

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound, vehicle, or reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Analysis Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Baseline_Paw_Volume Baseline_Paw_Volume Grouping->Baseline_Paw_Volume Compound_Admin Compound_Admin Baseline_Paw_Volume->Compound_Admin Carrageenan_Injection Carrageenan_Injection Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw_Volume_Measurement Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data_Analysis Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol 2: Human Tumor Xenograft Model in Mice

This model is used to assess the in vivo anticancer efficacy of a test compound.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

  • Human cancer cell line (e.g., a line with known dysregulation of a target kinase)

  • Matrigel

  • Test compound and vehicle

  • Reference drug (e.g., a standard-of-care chemotherapy agent)

  • Calipers

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under appropriate conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Grouping and Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: Vehicle control, Reference drug, and Test compound (at various doses).

  • Compound Administration: Administer the compounds according to the planned dosing schedule (e.g., daily oral gavage).

  • Efficacy Endpoints: Monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as: % TGI = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

  • Termination and Tissue Collection: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics, histology).

Xenograft_Workflow cluster_setup Model Setup cluster_monitoring Monitoring & Treatment cluster_analysis Analysis Cell_Culture Cell_Culture Tumor_Implantation Tumor_Implantation Cell_Culture->Tumor_Implantation Tumor_Growth_Monitoring Tumor_Growth_Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Grouping_and_Treatment Grouping_and_Treatment Tumor_Growth_Monitoring->Grouping_and_Treatment Efficacy_Endpoints Efficacy_Endpoints Grouping_and_Treatment->Efficacy_Endpoints Termination_and_Collection Termination_and_Collection Efficacy_Endpoints->Termination_and_Collection

Caption: Workflow for the human tumor xenograft model.

Conclusion and Future Directions

The 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine scaffold holds significant promise for the development of novel therapeutics for inflammatory diseases and cancer. The structural features of these analogs suggest a high potential for potent and selective inhibition of key biological targets. While direct in vivo data for this specific class is still emerging, the wealth of information on related pyrazole derivatives provides a strong foundation for their continued investigation.

Future research should focus on synthesizing a library of these analogs and evaluating their in vivo efficacy in the well-established models described in this guide. Comparative studies against current standards of care will be crucial in determining their clinical potential. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be necessary to optimize dosing regimens and understand the in vivo mechanism of action. The insights gained from such studies will be invaluable for advancing this promising class of compounds through the drug development pipeline.

References

  • The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats. PubMed. [Link]

  • Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2. PMC. [Link]

  • Carrageenan-Induced Paw Edema Model. Charles River Laboratories. [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]

  • Carrageenan-Induced Paw Edema Model. Creative Bioarray. [Link]

  • Xenograft Mouse Models. Melior Discovery. [Link]

  • Antinociceptive action of 4-methyl-5-trifluoromethyl-5-hydroxy-4, 5-dihydro-1H-pyrazole methyl ester in models of inflammatory pain in mice. PubMed. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Xenograft Models. Altogen Labs. [Link]

  • Patient-Derived Xenograft (PDX) Models. Charles River Laboratories. [Link]

  • Reported examples of pyrazoles as anticancer agents with different... ResearchGate. [Link]

  • Toward a Treatment of Cancer: Design and In Vitro/In Vivo Evaluation of Uncharged Pyrazoline Derivatives as a Series of Novel SHP2 Inhibitors. MDPI. [Link]

  • Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production. PLOS One. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Bentham Science. [Link]

  • Design, Synthesis and Biological Evaluation: 5-amino-1H-pyrazole-1- carbonyl derivatives as FGFR Inhibitors. Research Square. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Chapman University Digital Commons. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

Sources

Benchmarking 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (CAS: 6804-53-1), a privileged pyrazole scaffold, against established inhibitors. While often utilized as a high-value intermediate or fragment in the synthesis of Cyclooxygenase-2 (COX-2) inhibitors and p38 MAP Kinase inhibitors, this guide evaluates its intrinsic inhibitory potential and structural utility compared to clinical standards.

Executive Summary: The Pyrazole Scaffold Advantage

4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine represents a core pharmacophore shared by several blockbuster anti-inflammatory and anti-cancer therapeutics. Its structure—a 5-aminopyrazole substituted at the 4-position with a trifluoromethyl-phenyl group—mimics the bioactive conformation of Celecoxib and SC-560 , positioning it as a critical probe for Structure-Activity Relationship (SAR) studies targeting inflammation and signal transduction pathways.

  • Primary Target Class: Cyclooxygenase (COX-1/COX-2) and Serine/Threonine Kinases (p38 MAPK, CDK).

  • Mechanism of Action: Competitive inhibition at the enzyme active site (COX) or ATP-binding pocket (Kinase).

  • Key Differentiator: The trifluoromethyl (-CF3) moiety enhances lipophilicity and metabolic stability, a critical factor in optimizing bioavailability compared to non-fluorinated analogs.

Part 1: Mechanistic Profile & Signaling Pathway

The compound functions as a reversible, competitive inhibitor . In the context of COX-2, the pyrazole ring serves as a scaffold to orient the 4-(trifluoromethyl)phenyl group into the hydrophobic side pocket of the enzyme, a mechanism analogous to Celecoxib. In kinase inhibition, the amine group (NH2) typically forms hydrogen bonds with the hinge region of the ATP-binding site.

Pathway Visualization: Dual Inhibition Potential

SignalingPathway Stimulus Pro-Inflammatory Stimuli (LPS/TNF-a) Membrane Cell Membrane Phospholipids Stimulus->Membrane Activates p38 p38 MAPK (Kinase) Stimulus->p38 Phosphorylation Cascade AA Arachidonic Acid Membrane->AA Hydrolysis by PLA2 PLA2 PLA2 (Phospholipase A2) COX2 COX-2 (Inducible) AA->COX2 Substrate PGE2 Prostaglandin E2 (Inflammation/Pain) COX2->PGE2 Conversion TF Transcription Factors (ATF-2, MEF2) p38->TF Activates TF->COX2 Upregulates Expression Inhibitor 4-(4-(Trifluoromethyl)phenyl)- 1H-pyrazol-5-amine Inhibitor->COX2 Direct Inhibition (Active Site) Inhibitor->p38 ATP Competition (Hinge Binding)

Figure 1: Dual mechanistic intervention points. The compound targets the enzymatic activity of COX-2 and the upstream signaling regulation via p38 MAPK.

Part 2: Benchmarking Against Known Inhibitors

To objectively assess performance, 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is benchmarked against Celecoxib (Selective COX-2), SC-560 (Selective COX-1), and SB-203580 (p38 MAPK).

Comparative Performance Matrix
Feature4-(4-(CF3)Ph)-pyrazol-5-amine Celecoxib SC-560 SB-203580
Primary Target COX-2 / p38 MAPK (Dual)COX-2 (Selective)COX-1 (Selective)p38 MAPK (Selective)
Selectivity Ratio Moderate (Scaffold-dependent)High (COX-2 > COX-1)High (COX-1 > COX-2)High (p38 > Others)
IC50 Range 0.5 - 5.0 µM (Predicted)0.04 µM (COX-2)0.009 µM (COX-1)0.05 µM (p38)
Binding Mode Hinge Binder (Kinase) / Side Pocket (COX)Side Pocket (COX-2)Active Site (COX-1)ATP Competitive
Lipophilicity (cLogP) ~2.5 - 3.03.54.23.2
Application Lead Optimization / Fragment Clinical TherapeuticResearch ToolResearch Tool

Analysis:

  • Potency: As a core scaffold, the test compound exhibits micromolar potency. It lacks the sulfonamide/sulfone side chains of Celecoxib/Rofecoxib that lock the molecule into the COX-2 secondary pocket, resulting in lower potency but broader versatility.

  • Selectivity: Without the bulky sulfonamide, the compound may show mixed COX-1/COX-2 inhibition profiles, similar to Indomethacin but with the structural rigidity of the pyrazole ring.

Part 3: Experimental Protocols for Validation

To validate the activity of this compound, researchers must employ self-validating enzymatic assays.

Protocol A: COX-1/COX-2 Inhibition Screening (Fluorescent)

Objective: Determine the IC50 and Selectivity Index (SI).

  • Reagent Prep: Dissolve 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine in DMSO to a 10 mM stock. Prepare serial dilutions (0.01 µM to 100 µM).

  • Enzyme Activation: Incubate Recombinant Human COX-2 (or COX-1) with Hematin cofactor in Tris-HCl buffer (pH 8.0) for 10 min at 25°C.

  • Inhibitor Addition: Add 10 µL of inhibitor dilution to 180 µL of enzyme mixture. Incubate for 15 min.

    • Control: DMSO only (100% Activity).

    • Blank: No Enzyme (0% Activity).

  • Substrate Initiation: Add 10 µL of Arachidonic Acid (100 µM) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine) .

  • Detection: COX converts AA to PGG2, which reduces PGG2 to PGH2 while oxidizing ADHP to highly fluorescent Resorufin.

  • Measurement: Read Fluorescence (Ex 535 nm / Em 587 nm) after 10 min.

  • Calculation: Inhibition % = (RFU_Control - RFU_Sample) / (RFU_Control - RFU_Blank) * 100. Plot sigmoidal dose-response to calculate IC50.

Protocol B: Kinase Binding Assay (Thermal Shift / DSF)

Objective: Confirm physical binding to the kinase ATP pocket.

  • Mix: Combine p38 MAPK domain (2 µM) with Sypro Orange dye (5x) in HEPES buffer.

  • Treat: Add compound (10 µM final).

  • Run: Perform melt curve analysis (RT-PCR machine) from 25°C to 95°C.

  • Result: A positive shift in Melting Temperature (ΔTm > 2°C) compared to DMSO control indicates stabilization/binding.

Experimental Workflow Diagram

AssayWorkflow cluster_COX COX Inhibition Assay cluster_Analysis Data Analysis Stock Compound Stock (10mM in DMSO) Dilution Serial Dilution (Log Scale) Stock->Dilution EnzymePrep Enzyme + Hematin Incubation Dilution->EnzymePrep Add Inhibitor Substrate Add AA + ADHP EnzymePrep->Substrate 15 min Pre-incubation Read Fluorescence Read (Resorufin) Substrate->Read 10 min Reaction IC50 Calculate IC50 (Non-linear Regression) Read->IC50 Selectivity Selectivity Index (COX-1 / COX-2) IC50->Selectivity

Figure 2: Step-by-step workflow for determining the inhibitory potency and selectivity profile.

Conclusion

4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a versatile pharmacophore that bridges the gap between COX-2 selective inhibitors and kinase inhibitors . While less potent than optimized clinical drugs like Celecoxib, its simplified structure makes it an ideal starting scaffold for fragment-based drug discovery (FBDD). Researchers should utilize this compound to map the hydrophobic pockets of COX enzymes or the hinge region of kinases, using the protocols defined above to establish a baseline for further chemical modification.

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365. Link

  • Smith, W. L., et al. (2000). "Cyclooxygenases: Structural, Cellular, and Molecular Biology." Annual Review of Biochemistry, 69, 145-182. Link

  • Boehm, J. C., & Adams, J. L. (2000). "Pharmacophore identification for p38 MAP kinase inhibitors." Expert Opinion on Therapeutic Patents, 10(1), 25-37. Link

  • PubChem Compound Summary. (2025). "4-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS 6804-53-1)."[1] National Center for Biotechnology Information. Link

  • Thermo Fisher Scientific. "COX-2 Inhibitor Screening Assay Kit Protocol." User Guide. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.

Executive Safety Summary & Hazard Identification

Immediate Action Required: Treat this compound as a bioactive pharmaceutical intermediate with high potential for respiratory and ocular irritation.[1]

As a Senior Application Scientist, I advise that while specific toxicological data for 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine may be limited in public repositories, its structural class (fluorinated phenyl-aminopyrazoles) dictates a strict safety profile.[1] We operate under the Precautionary Principle : assume the compound is an irritant, potentially harmful if swallowed, and capable of significant metabolic stability due to the trifluoromethyl moiety.[1]

Core GHS Classifications (Derived from Structural Analogs):

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][2][3][4]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][2][5]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1][2][5][6]

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1][2][5][7]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways common in drug discovery workflows, specifically addressing the fine electrostatic dust often generated by pyrazole solids.

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the fine particulate nature of the solid.[1] Goggles provide a seal against airborne dust entry.
Dermal (Hands) Double Nitrile Gloves (Min.[1] 0.11 mm outer)Layering Protocol: Wear a long-cuff inner glove (orange/blue) and a standard outer glove.[1] Change outer gloves immediately upon contamination. Fluorinated compounds can have enhanced lipophilicity, aiding dermal absorption.
Respiratory N95 / P100 Respirator (if outside hood)Primary Control: Handling must occur in a fume hood.[1] If weighing outside is unavoidable (not recommended), a fit-tested N95 is the minimum requirement to block inhalation of particulates.[1]
Body Tyvek® Lab Coat / Sleeve Covers Standard cotton coats can trap dust in fibers. Tyvek or similar non-woven materials shed particulates and prevent accumulation.

Engineering Controls & Containment

The physical handling of this compound requires a Class II, Type A2 Biosafety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm (0.4–0.5 m/s) .[1]

Workflow Visualization: Safe Weighing & Transfer

The following diagram outlines the critical decision points and airflow checks required before opening the source container.

WeighingProtocol Start Start: Weighing Procedure CheckAirflow Verify Hood Airflow (Target: 0.5 m/s) Start->CheckAirflow StaticControl Neutralize Static (Ionizing Bar/Gun) CheckAirflow->StaticControl Flow OK OpenVial Open Vial Inside Hood (>6 inches from sash) StaticControl->OpenVial Transfer Transfer Solid (Use antistatic spatula) OpenVial->Transfer Seal Seal & Wipe Decon Transfer->Seal

Figure 1: Step-by-step containment workflow for handling electrostatic powders.

Operational Handling Protocol

A. Solubilization Strategy

The trifluoromethyl group significantly increases lipophilicity (LogP), making aqueous solubility poor.[1]

  • Preferred Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1]

  • Protocol:

    • Calculate the required molarity (typically 10 mM stock).[1]

    • Add solvent to the solid to prevent aerosolization (do not dump solid into solvent).[1]

    • Vortex in a sealed tube. If sonication is required, ensure the tube is tightly capped and parafilmed to prevent aerosol release.

B. Reaction Setup

When using 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine as a nucleophile in cross-coupling or amide coupling:

  • Temperature Control: Fluorinated pyrazoles are generally thermally stable, but avoid temperatures >150°C without closed-vessel pressure checks, as decomposition can release hydrogen fluoride (HF) or toxic fluorinated byproducts.[1]

  • Incompatibility: Avoid strong oxidizing agents.[4][8][9] The amine moiety is susceptible to oxidation.

Emergency Response & Decontamination

In the event of a spill or exposure, immediate action is critical to mitigate the risks associated with fluorinated organics.

Spill Response Decision Tree

SpillResponse Spill Spill Detected Assess Assess Volume & State (Solid vs. Solution) Spill->Assess SolidSpill Solid Powder Assess->SolidSpill LiquidSpill Liquid Solution Assess->LiquidSpill ActionSolid Cover with Wet Paper Towel (Prevent Dust) SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite (Do not use paper alone) LiquidSpill->ActionLiquid Dispose Bag as Hazardous Chemical Waste ActionSolid->Dispose ActionLiquid->Dispose

Figure 2: Rapid response logic for laboratory spills.

Decontamination Steps[1][7]
  • Skin Contact: Wash with soap and water for 15 minutes.[7] Do not use ethanol or DMSO, as these may enhance the transdermal transport of the fluorinated compound.

  • Surface Decontamination: Wipe surfaces with a 10% detergent solution followed by water. The compound is likely not sensitive to bleach, but detergent is more effective for lipophilic residues.

Disposal Considerations

Never dispose of this compound down the drain. The trifluoromethyl group renders it persistent in aquatic environments.

  • Solid Waste: Collect in a dedicated solid hazardous waste container labeled "Toxic Organic Solid."[1]

  • Liquid Waste: Combine with non-halogenated organic solvents (unless halogenated solvents were used in the process) and label as "Flammable/Toxic Organic Waste."[1]

  • Destruction: Incineration is the only approved method for final destruction to ensure the breakdown of the fluorinated ring system.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4737235, 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Fluorinated Compounds. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Hazardous Chemicals. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.